Product packaging for LAPTM5 protein(Cat. No.:CAS No. 179801-28-6)

LAPTM5 protein

Cat. No.: B1171030
CAS No.: 179801-28-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Lysosomal-Associated Transmembrane Proteins (LAPTMs) and their Biological Significance

Lysosomal-Associated Transmembrane Proteins (LAPTMs) are a family of multi-pass transmembrane proteins primarily located in the membranes of lysosomes and late endosomes. frontiersin.org This family includes LAPTM4A, LAPTM4B, and LAPTM5. frontiersin.org These proteins play crucial roles in the transport of substances across the lysosomal membrane and are involved in various cellular processes. nih.gov

The biological significance of the LAPTM family is extensive, as they are implicated in fundamental cellular functions such as intracellular trafficking, protein sorting, and signaling pathway regulation. nih.govnih.gov They interact with various other proteins, including ubiquitin ligases, which are essential for tagging proteins for degradation or transport. nih.govnih.gov Dysregulation of LAPTM proteins has been associated with a range of diseases, highlighting their importance in maintaining cellular homeostasis. nih.gov Their involvement in processes like autophagy (the cell's mechanism for degrading and recycling cellular components) and cell death pathways underscores their critical role in cell health and disease. frontiersin.orgnih.govfrontiersin.org

Historical Perspective on LAPTM5 Discovery and Initial Characterization

The gene encoding LAPTM5 was first identified in 1996 and described as a novel lysosomal-associated multispan-ning membrane protein that is preferentially expressed in hematopoietic cells. cellsignal.comscbt.com It was also referred to as E3 protein. creative-biolabs.comgenecards.org Initial characterization revealed that LAPTM5 is a 30-kDa protein with five predicted transmembrane domains. frontiersin.orgpnas.org Structurally, it was noted to contain three PY motifs (L/PPxY) and one ubiquitin-interacting motif (UIM) within its intracellular domains. nih.govcellsignal.compnas.org

Early research established that the human LAPTM5 gene is located on chromosome 1p35.2. scbt.comcancer.gov These initial studies laid the groundwork for understanding its function, demonstrating that its transport to lysosomes requires an association with the Nedd4 family of ubiquitin ligases. cellsignal.comscbt.com This interaction, mediated by the PY motifs, was identified as crucial for its proper subcellular localization and function. pnas.org The preferential expression in immune cells, such as those of lymphoid and myeloid origin, suggested a specialized role in the immune system from the outset. nih.govpnas.orgnih.gov

Rationale for Comprehensive LAPTM5 Protein Research

The rationale for in-depth research on LAPTM5 stems from its multifaceted involvement in critical biological processes and its association with numerous diseases. nih.govnih.gov Initially identified as a regulator in hematopoietic and immune cells, its functions have since been shown to be far broader. frontiersin.orgcreative-biolabs.comgenecards.org

Key areas driving LAPTM5 research include:

Immune Regulation: LAPTM5 is a key regulator of immune cell function. It negatively regulates T cell and B cell receptor signaling by promoting their degradation, thereby controlling immune responses. nih.govpnas.org Conversely, it acts as a positive regulator of inflammatory signaling in macrophages, highlighting a complex, cell-type-specific role in immunity. nih.govcreative-biolabs.com Its dysregulation is implicated in autoimmune diseases and other immune-related disorders. nih.govpnas.org

Cancer Biology: LAPTM5's role in cancer is complex and appears to be context-dependent. In some cancers, such as non-small cell lung cancer and esophageal squamous cell carcinoma, low expression of LAPTM5 is associated with a poor prognosis, suggesting it acts as a tumor suppressor. atlasgeneticsoncology.orgfrontiersin.org Inactivation of the gene has been noted in multiple myeloma. atlasgeneticsoncology.org However, in other cancers like breast cancer, it has been found to be overexpressed and to promote malignant phenotypes. spandidos-publications.comnih.gov This dual role makes it a compelling target for cancer research.

Cardiovascular Disease: Recent studies have uncovered a role for LAPTM5 in cardiovascular health. It has been identified as a potential blood biomarker for hypertensive patients with left ventricular hypertrophy. nih.govaging-us.com Research also indicates that LAPTM5 can protect against pathological cardiac hypertrophy, suggesting it as a potential therapeutic target for heart disease. frontiersin.org

Neurological and Metabolic Diseases: LAPTM5 has been linked to Alzheimer's disease, where it is upregulated in microglia in mouse models. cellsignal.com It is also being investigated for its role in metabolic diseases like non-alcoholic steatohepatitis (NASH), where it appears to have a protective function. nih.gov Furthermore, it is implicated in cerebral ischemia-reperfusion injury. frontiersin.orgresearchgate.net

This wide-ranging impact on human health, from cancer to heart disease, provides a strong impetus for a comprehensive understanding of LAPTM5's molecular mechanisms.

Data Tables

Table 1: Basic Information for this compound

FeatureDescriptionSource(s)
Full Name Lysosomal-associated transmembrane protein 5 creative-biolabs.com
Gene Name LAPTM5 creative-biolabs.com
Aliases E3 protein, KIAA0085, CLAST6 creative-biolabs.comspandidos-publications.com
Organism Homo sapiens (Human) creative-biolabs.com
Protein Size 262 amino acids atlasgeneticsoncology.org
Molecular Weight ~30 kDa pnas.org
Structure 5 transmembrane domains, 3 PY motifs, 1 Ubiquitin Interaction Motif (UIM) nih.govpnas.org
Subcellular Location Lysosomal membrane, Late endosomes frontiersin.orgcellsignal.com
Primary Expression Hematopoietic cells (lymphoid and myeloid lineages) pnas.orgnih.gov

Table 2: Summary of Key Research Findings on LAPTM5 Function

Biological ContextKey FindingImplicationSource(s)
Immunology (T & B Cells) Negatively regulates T cell receptor (TCR) and B cell receptor (BCR) levels.Suppresses excessive T and B cell activation; involved in B cell tolerance. nih.govpnas.org
Immunology (Macrophages) Positively regulates inflammatory signaling pathways (NF-κB, MAPK) and cytokine secretion.Promotes pro-inflammatory responses to pathogens. nih.govnih.govcreative-biolabs.com
Oncology (General) Expression is often downregulated in various cancers, acting as a tumor suppressor.Inactivation may contribute to tumorigenesis and poor prognosis. atlasgeneticsoncology.orgfrontiersin.orgspandidos-publications.com
Oncology (Breast Cancer) Overexpressed and promotes proliferation, migration, and invasion.Acts as a tumor promoter in this context. spandidos-publications.comnih.gov
Cardiology Downregulated in hypertrophic hearts; overexpression is protective.Potential therapeutic target for pathological cardiac hypertrophy. frontiersin.org
Neurology Upregulated in microglia in Alzheimer's disease models.May play a role in the pathogenesis of neurodegenerative diseases. cellsignal.com
Metabolic Disease Protects against non-alcoholic steatohepatitis (NASH) by promoting CDC42 degradation.Potential therapeutic target for liver disease. nih.gov

Properties

CAS No.

179801-28-6

Molecular Formula

C10H17NO3

Synonyms

LAPTM5 protein

Origin of Product

United States

Laptm5 Gene and Transcript Analysis

Genomic Organization of the LAPTM5 Locus

The human LAPTM5 gene is located on the reverse strand of chromosome 1 at position 1p35.2. jax.orguniprot.org It spans a genomic region from nucleotide 30,733,831 to 30,757,745, according to the GRCh38 assembly. uniprot.org The gene is comprised of 8 exons. uniprot.org The canonical transcript, identified as ENST00000294507, encodes the primary protein isoform Q13571, which consists of 262 amino acids. uniprot.orgbroadinstitute.org

The LAPTM5 gene is also known by several aliases, including E3, CLAST6, and KIAA0085, reflecting its various discoveries and characterizations in different research contexts. genecards.org It is preferentially expressed in hematopoietic tissues, with high levels found in lymphoid and myeloid tissues, peripheral blood leukocytes, thymus, spleen, and lungs. genecards.org

Table 1: Genomic Details of the Human LAPTM5 Gene
AttributeInformationReference
Gene SymbolLAPTM5 genecards.org
Chromosomal Location1p35.2 jax.org
Genomic Coordinates (GRCh38)chr1:30,733,831-30,757,745 (Reverse Strand) uniprot.org
Number of Exons8 uniprot.org
Canonical Transcript IDENST00000294507 broadinstitute.org
Canonical Protein IsoformQ13571 broadinstitute.org
Protein Size262 amino acids uniprot.org

Transcriptional Variants and Isoforms of LAPTM5

While a canonical transcript and protein isoform for LAPTM5 are well-defined, the existence of transcriptional variants and alternative isoforms is an area of ongoing investigation. Different transcript variants can arise from mechanisms such as alternative splicing or the use of alternative promoters, leading to the production of distinct protein isoforms with potentially different functions.

For instance, one unreviewed transcript variant, designated CRA_a, is listed in the UniProt database, although its functional significance remains to be fully elucidated. uniprot.org The presence of multiple transcript start sites, as indicated by databases like the Mouse Genome Informatics (MGI) for the murine ortholog Laptm5, suggests the potential for multiple transcript variants. jax.org Further research is needed to fully characterize the landscape of LAPTM5 isoforms and their specific roles in cellular physiology.

Genetic Regulation of LAPTM5 Gene Expression

The expression of the LAPTM5 gene is a tightly controlled process, influenced by a variety of transcriptional and post-transcriptional regulatory mechanisms. These control systems are crucial for dictating the levels of LAPTM5 protein in different cell types and under various physiological and pathological conditions.

Transcriptional Control Mechanisms

The rate of LAPTM5 gene transcription is governed by the interplay of various transcription factors and signaling molecules that bind to regulatory regions of the gene, such as the promoter.

The transcription factor Runt-related transcription factor 2 (RUNX2) has been identified as a direct activator of LAPTM5 gene expression. nih.govnih.gov Studies in osteoblastic cells have shown that overexpression of RUNX2 leads to an increase in LAPTM5 expression, while silencing RUNX2 results in decreased LAPTM5 levels. nih.govnih.gov Chromatin immunoprecipitation (ChIP) assays have confirmed that RUNX2 binds to a specific site in the LAPTM5 promoter, located at position -1176 to -1171 relative to the transcription start site. nih.govnih.govresearchgate.net This interaction directly activates the transcription of the LAPTM5 gene. nih.govnih.gov

Another transcription factor, Forkhead box protein 3 (FOXP3), has been shown to negatively regulate LAPTM5 expression in the context of breast cancer by directly binding to its promoter. nih.gov Additionally, ZKSCAN5 has been found to activate LAPTM5 expression. nih.govnih.gov

Retinoic acid (RA), a metabolite of vitamin A, is a known inducer of LAPTM5 expression. ontosight.ai The gene is also referred to as "retinoic acid-inducible E3 protein". genecards.orgnih.gov In vitro studies have demonstrated a significant increase in LAPTM5 mRNA expression upon treatment with retinoic acid. plos.org This induction of LAPTM5 by RA is particularly relevant in the context of the immune system, where RA plays a critical role in regulating immune responses. ontosight.ai

Post-Transcriptional Regulation

Following transcription, the stability and translation of LAPTM5 mRNA can be further modulated. One key post-transcriptional regulatory mechanism involves the long non-coding RNA, LCDR. pnas.org LCDR has been shown to enhance the stability of the LAPTM5 transcript by interacting with the RNA-binding protein heterogeneous nuclear ribonucleoprotein K (hnRNP K). pnas.org This interaction prevents the degradation of LAPTM5 mRNA, thereby promoting its translation into protein. pnas.org

Furthermore, the levels of this compound are also controlled at the post-translational level. The protein is subject to ubiquitination, a process that can target it for degradation by the proteasome or lysosomes. nih.govmaayanlab.cloud This rapid turnover ensures that this compound levels are tightly controlled within the cell. nih.gov

Table 2: Key Regulators of LAPTM5 Expression
RegulatorType of RegulationEffect on LAPTM5 ExpressionReference
RUNX2TranscriptionalActivation nih.govnih.gov
FOXP3TranscriptionalRepression nih.gov
ZKSCAN5TranscriptionalActivation nih.govnih.gov
Retinoic AcidTranscriptionalInduction ontosight.aiplos.org
LCDR (lncRNA) / hnRNP KPost-TranscriptionalStabilization of mRNA pnas.org
UbiquitinationPost-TranslationalDegradation of Protein nih.govmaayanlab.cloud

2

The expression of the Lysosomal-Associated Protein Transmembrane 5 (LAPTM5) gene is a tightly controlled process, influenced by a variety of regulatory molecules at the post-transcriptional level. This regulation is critical for maintaining cellular homeostasis, and its disruption has been implicated in pathological conditions such as cancer. Key among these regulatory mechanisms are the stabilization of its messenger RNA (mRNA) by long non-coding RNAs (lncRNAs) and associated proteins, as well as the potential for microRNA (miRNA)-mediated interference.

1 mRNA Stability Regulation

The stability of the LAPTM5 transcript is significantly influenced by the interplay between the long non-coding RNA, lysosome cell death regulator (LCDR), and the heterogeneous nuclear ribonucleoprotein K (hnRNP K). pnas.orgnih.gov This regulatory axis has been shown to be crucial for the survival of certain cancer cells by preventing lysosomal membrane permeabilization and subsequent apoptosis. pnas.orgpnas.org

Research has demonstrated that LCDR acts as a cofactor for hnRNP K, enhancing its ability to bind to and stabilize the LAPTM5 transcript. pnas.orgpnas.org This interaction prevents the degradation of the LAPTM5 mRNA, leading to increased this compound levels. pnas.org The binding of hnRNP K to the LAPTM5 transcript is mediated by its KH3 domain, which recognizes a poly(C) region within the 3' untranslated region (3' UTR) of the LAPTM5 mRNA. researchgate.netresearchgate.net

Studies in lung adenocarcinoma have revealed that LCDR, hnRNP K, and LAPTM5 are all significantly upregulated. pnas.orgpnas.org The knockdown of any of these components leads to decreased stability of the LAPTM5 mRNA, resulting in lysosomal membrane permeabilization and cell death. pnas.orgnih.goveurekalert.org Conversely, overexpression of LAPTM5 can partially rescue the effects of LCDR or hnRNP K knockdown, highlighting the critical role of LAPTM5 in this cell survival pathway. pnas.orgnih.gov This regulatory mechanism appears to occur within the nucleus, where mRNA stability is modulated. pnas.org

The table below summarizes the key molecular interactions involved in the regulation of LAPTM5 mRNA stability.

Interacting MoleculesFunctionCellular LocationImplication in Disease
lncRNA LCDR Cofactor for hnRNP K, enhances LAPTM5 mRNA stability. pnas.orgpnas.orgNucleus pnas.orgUpregulated in lung adenocarcinoma, promotes cancer cell survival. pnas.orgpnas.org
hnRNP K Binds to the 3' UTR of LAPTM5 mRNA, preventing its degradation. pnas.orgresearchgate.netresearchgate.netNucleus pnas.orgUpregulated in lung adenocarcinoma, promotes cancer cell survival. pnas.orgpnas.org
LAPTM5 mRNA Transcript encoding the this compound.Nucleus and CytoplasmStabilized by the LCDR/hnRNP K complex. pnas.org

2 MicroRNA-mediated Regulation

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally, typically by binding to the 3' UTR of target mRNAs, leading to their degradation or translational repression. spandidos-publications.comnih.gov While the regulation of LAPTM5 by the LCDR/hnRNP K complex is well-documented, evidence also suggests that miRNAs may play a role in modulating LAPTM5 expression.

For instance, a study using TargetScanMouse predicted that miR-1839 may target Laptm5. biorxiv.org Another computational analysis identified a potential link between low LAPTM5 mRNA levels and high expression of miR-17-3p in the context of breast cancer. researchgate.net However, direct experimental validation of these specific miRNA-LAPTM5 interactions is still needed to conclusively establish their regulatory roles. The potential for miRNA-mediated regulation adds another layer of complexity to the control of LAPTM5 expression, which could have significant implications for both normal cellular function and disease.

Laptm5 Protein Architecture and Modifications

Protein Domain Organization

The architecture of the LAPTM5 protein is defined by its transmembrane nature and the presence of specific motifs within its intracellular domains that facilitate protein-protein interactions. pnas.orgnih.gov

Transmembrane Domains

LAPTM5 is a multispanning transmembrane protein, containing five hydrophobic transmembrane domains. nih.govpnas.orgsemanticscholar.org These domains anchor the protein within the lysosomal membrane and are fundamental to its role as a lysosomal-associated protein. semanticscholar.orguniprot.org

Polyproline-Tyrosine (PY) Motifs

The intracellular portions of LAPTM5 contain three Polyproline-Tyrosine (PY) motifs, which have the consensus sequence (L/P)PXY. pnas.orgnih.govnih.gov These motifs are critical functional domains that mediate interactions with other proteins containing WW domains. pnas.orgresearchgate.net Specifically, the PY motifs of LAPTM5 bind to the WW domains of Nedd4 family E3 ubiquitin ligases, such as Nedd4-1 and ITCH. pnas.orgnih.gov This interaction is essential for the proper sorting and trafficking of LAPTM5 from the Golgi apparatus to the lysosome. pnas.orgnih.gov Mutations in these PY motifs abrogate the ability of LAPTM5 to interact with its binding partners and impair its function, leading to its retention in the Golgi. nih.govresearchgate.net

Ubiquitin-Interacting Motif (UIM)

In addition to the PY motifs, LAPTM5 possesses a ubiquitin-interacting motif (UIM) at its C-terminus. nih.govpnas.orgnih.govrupress.org The UIM is a sequence of about 20 amino acids that enables the protein to bind to ubiquitin. wikipedia.org This motif is crucial for LAPTM5's function, as it allows the protein to interact with ubiquitinated cargo. nih.govrupress.org For instance, the UIM of LAPTM5 binds to ubiquitinated GGA3, a clathrin adaptor protein, which is a key step in its transport to the lysosome. nih.govnih.gov Similar to the PY motifs, a mutated or non-functional UIM results in the mislocalization of LAPTM5 to the Golgi apparatus. nih.govrupress.org

Domain/MotifNumber PresentKey FunctionInteracting Partners
Transmembrane Domains5Anchors protein in the lysosomal membrane-
PY Motifs3Mediate protein-protein interactionsNedd4 family ubiquitin ligases (e.g., Nedd4-1, ITCH)
Ubiquitin-Interacting Motif (UIM)1Binds to ubiquitinated proteinsUbiquitinated GGA3

Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) are crucial for regulating the function, localization, and stability of proteins. fiveable.me In the case of LAPTM5, ubiquitination plays a complex and pivotal role in its biological activities.

Ubiquitination and its Role in Protein Fate

Ubiquitination is the process of covalently attaching ubiquitin molecules to a substrate protein. fiveable.me LAPTM5 is a target for ubiquitination by the Nedd4 E3 ubiquitin ligase, with which it interacts via its PY motifs. nih.gov However, research has shown that the ubiquitination of LAPTM5 itself is not a prerequisite for its sorting to the lysosome. nih.govrupress.orgwikigenes.org Instead, the interaction between LAPTM5 and Nedd4 is critical for recruiting another ubiquitinated protein, GGA3. nih.gov The UIM of LAPTM5 then binds to the ubiquitin moieties on GGA3, and this complex is subsequently targeted to the lysosome. nih.govnih.gov This demonstrates a novel trafficking mechanism where the ubiquitin ligase facilitates the interaction between the cargo (LAPTM5) and a ubiquitinated sorting adaptor (GGA3), rather than the ubiquitination of the cargo itself being the primary sorting signal. nih.gov

Beyond its own trafficking, LAPTM5 is implicated in the regulation of ubiquitination of other proteins. For example, in macrophages, LAPTM5 is required for the proper ubiquitination of RIP1 (receptor-interacting protein 1) following TNF stimulation, which is a key step in the activation of NF-κB and MAPK signaling pathways. nih.gov This suggests that LAPTM5 acts as a platform or scaffold that influences the ubiquitination status and subsequent fate of other signaling molecules. nih.govnih.gov

Other Putative Modifications

While ubiquitination is a well-documented post-translational modification influencing LAPTM5, detailed information regarding other modifications such as phosphorylation is not extensively covered in the primary research literature. Post-translational modifications like phosphorylation, glycosylation, and acetylation are common regulatory mechanisms for protein function. fiveable.mekhanacademy.org However, specific studies detailing the phosphorylation of LAPTM5 and its functional consequences are not prominent.

Subcellular Localization and Intracellular Trafficking of Laptm5

Steady-State Subcellular Distribution

Under normal physiological conditions, LAPTM5 is not uniformly distributed throughout the cell but is concentrated in specific compartments of the endomembrane system.

Dynamic Redistribution upon Cellular Stimuli (e.g., LPS stimulation in macrophages)The subcellular localization of LAPTM5 is not static and can be altered in response to external signals, particularly in immune cells. In macrophages, stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, induces a significant redistribution of LAPTM5-containing vesicles.nih.govFollowing LPS stimulation, there is a substantial increase in the co-localization of LAPTM5 with the lysosomal marker LAMP1, indicating that the protein is targeted to lysosomes for degradation.nih.govThis stimulus-dependent trafficking suggests that the cellular levels of LAPTM5 are tightly regulated post-transcriptionally to modulate inflammatory responses.nih.gov

Table 1: Subcellular Distribution of LAPTM5

Cellular Location Condition Description References
Late Endosomes / Lysosomes Steady-State Primary site of residence for the mature protein. nih.govnih.gov
Golgi Apparatus Trafficking Intermediate Transiently located for sorting and packaging before transport to lysosomes. nih.govrupress.orgnih.gov
Transport Vesicles Trafficking Intermediate Encapsulated for movement from the Golgi to the endo-lysosomal pathway. nih.gov

Molecular Mechanisms of LAPTM5 Trafficking and Sorting

The precise delivery of LAPTM5 from the Golgi to the lysosomes is a highly regulated process mediated by specific sorting motifs within the LAPTM5 protein and their interaction with components of the cellular trafficking machinery, particularly the ubiquitin-ubiquitin ligase system.

Involvement of Ubiquitin Ligases (e.g., NEDD4, NEDD4L, ITCH, WWP2)Several E3 ubiquitin ligases from the NEDD4 family have been implicated in the trafficking of LAPTM5.

NEDD4 : The most well-characterized ubiquitin ligase involved in LAPTM5 sorting is NEDD4. nih.gov LAPTM5 directly binds to NEDD4 via its PY motifs. nih.govmdpi.com This interaction is a prerequisite for its sorting from the Golgi to the lysosome. nih.govrupress.org The complex formed by LAPTM5 and NEDD4 then recruits the ubiquitinated clathrin adaptor GGA3, which facilitates the final transport step to the lysosome. nih.govrupress.org Thus, NEDD4 acts as a critical adaptor, linking LAPTM5 to the lysosomal sorting machinery. rupress.orgwikigenes.org This regulatory mechanism is also observed for other members of the LAPTM family, such as LAPTM4a and LAPTM4b. plos.orgnih.gov

ITCH : The E3 ubiquitin ligase ITCH, another member of the NEDD4 family, has also been shown to bind to and negatively regulate LAPTM5 through the ubiquitination pathway. researchgate.net

The collective action of these ubiquitin ligases ensures the fidelity of LAPTM5 sorting, highlighting a sophisticated mechanism that controls the protein's subcellular localization and, by extension, its biological function.

Table 2: Molecular Interactions in LAPTM5 Trafficking

LAPTM5 Motif/Domain Interacting Ubiquitin Ligase Ligase Binding Domain Functional Outcome References
Three PY ((L/P)PXY) Motifs NEDD4 WW Domains Essential for binding and subsequent sorting from the Golgi to the lysosome. nih.govnih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Lipopolysaccharide (LPS)
Lysosomal Protein Transmembrane 5 (LAPTM5)
NEDD4
NEDD4L
ITCH
WWP2
GGA3

Role of Adaptor Proteins (e.g., GGA3)

The trafficking of Lysosomal Protein Transmembrane 5 (LAPTM5) from the trans-Golgi network (TGN) to the lysosome is a highly regulated process that critically involves adaptor proteins, most notably the Golgi-localized, gamma-ear-containing, ARF-binding protein 3 (GGA3). nih.govnih.gov Research has elucidated a sophisticated mechanism wherein GGA3 acts as a crucial intermediary in the sorting and transport of LAPTM5. nih.gov

The process is initiated by the interaction of LAPTM5 with the ubiquitin ligase Nedd4. nih.govgenecards.org This binding event is a prerequisite for the subsequent recruitment of GGA3. nih.gov Specifically, the LAPTM5-Nedd4 complex recruits a ubiquitinated form of GGA3. nih.govnih.gov This interaction is mediated by the ubiquitin-interacting motif (UIM) present in the this compound, which recognizes and binds to the ubiquitin moieties on GGA3. nih.govgenecards.org Interestingly, this binding does not depend on the GAT domain of GGA3, a region typically involved in ubiquitin binding in other contexts. nih.gov

Experimental evidence strongly supports the essential role of GGA3 in this trafficking pathway. nih.gov When cells are depleted of GGA3 through RNA interference (RNAi), the translocation of LAPTM5 to the lysosome is significantly impaired, leading to its retention within the Golgi apparatus. nih.govcas.cn Similarly, mutations in the UIM of LAPTM5 that prevent its interaction with ubiquitinated GGA3 also result in the protein being retained in the Golgi. nih.gov This underscores that the LAPTM5-GGA3 interaction is a pivotal step for the protein's exit from the Golgi and its subsequent journey to the lysosome. nih.gov The entire complex, consisting of LAPTM5, Nedd4, and ubiquitinated GGA3, is thought to be sorted into vesicles that are destined for the lysosome. genecards.org

Interacting ProteinRole in LAPTM5 TraffickingCellular Location of Interaction
Nedd4 Binds to LAPTM5 via PY motifs, facilitating the recruitment of ubiquitinated GGA3. nih.govgenecards.orgGolgi Apparatus nih.gov
GGA3 (ubiquitinated) Binds to the UIM of LAPTM5, acting as an adaptor to sort LAPTM5 into transport vesicles destined for the lysosome. nih.govnih.govgenecards.orgGolgi Apparatus nih.gov

Independent Mechanisms of Trafficking (e.g., LAPTM5 ubiquitination not always required)

A noteworthy aspect of LAPTM5's intracellular trafficking is that its own ubiquitination is not a prerequisite for its transport to the lysosome. nih.govnih.govfrontiersin.org This presents a novel mechanism that distinguishes it from many other transmembrane proteins where ubiquitination serves as a direct sorting signal for lysosomal degradation. nih.gov

While the ubiquitin ligase Nedd4 is essential for the trafficking process, its primary role is not to attach ubiquitin to LAPTM5 as a sorting signal. nih.govgenecards.org Instead, the crucial function of Nedd4 is its binding to the PY motifs of LAPTM5, which then facilitates the recruitment of ubiquitinated GGA3. nih.gov It is the ubiquitination of the adaptor protein GGA3, not the cargo protein LAPTM5, that is critical for the formation of the trafficking complex. nih.gov

This has been demonstrated through mutagenesis studies. nih.gov A mutant version of LAPTM5 in which all 10 of its cytoplasmic lysine (B10760008) residues were replaced with arginine (to prevent ubiquitination) was still successfully transported to the lysosome, similar to the wild-type protein. nih.govcas.cn However, mutating the PY motifs in LAPTM5, which prevents its interaction with Nedd4, leads to the retention of LAPTM5 in the Golgi. nih.govnih.gov This indicates that the binding of Nedd4 to LAPTM5 is the critical step that initiates the sorting process, independent of whether LAPTM5 itself becomes ubiquitinated. nih.gov Therefore, Nedd4's involvement is more architectural, serving to assemble the necessary protein complex, rather than catalytic in the sense of marking LAPTM5 for transport. nih.govgenecards.org

Interaction with Motor Proteins (e.g., Kinesin)

The movement of lysosomes and other organelles within the cell is often dependent on motor proteins that transport them along cytoskeletal tracks, such as microtubules. Kinesin and dynein are the primary motor proteins responsible for anterograde (towards the cell periphery) and retrograde (towards the cell center) transport, respectively.

Current scientific literature does not provide direct evidence of a specific interaction between LAPTM5 and motor proteins like kinesin. Research has focused on the initial sorting steps of LAPTM5 from the Golgi to the lysosome, involving Nedd4 and GGA3. nih.gov

However, the general mechanism of lysosomal transport in mammalian cells involves a multi-subunit complex known as the BLOC-one-related complex (BORC). core.ac.uk BORC is localized to the lysosomal membrane and is responsible for recruiting the small GTPase Arl8. cas.cncore.ac.uknih.gov Activated Arl8 then recruits effector proteins, which in turn link the lysosome to kinesin motors, facilitating its movement towards the cell periphery. nih.govresearchgate.net While LAPTM5 is a resident protein of the lysosomal membrane, it has not been identified as a direct component or interactor of the BORC-Arl8-kinesin machinery. Therefore, while lysosomes containing LAPTM5 are likely transported by motor proteins, a direct interaction between LAPTM5 and kinesin has not been established.

Molecular Interactions and Laptm5 Interactome

Direct Protein-Protein Interactions

LAPTM5 possesses distinct structural motifs that mediate its interactions with other proteins. Notably, it contains three polyproline-tyrosine (PY) motifs (L/PPxY) which are recognized by the WW domains of specific E3 ubiquitin ligases. nih.govnih.gov Additionally, a ubiquitin-interacting motif (UIM) within its C-terminus allows it to bind to ubiquitinated proteins, further expanding its interaction capabilities. nih.gov

LAPTM5 directly interacts with several members of the Nedd4 family of HECT-type E3 ubiquitin ligases. These interactions are critical for the subcellular localization and stability of LAPTM5 itself, as well as for the downstream signaling pathways it modulates.

NEDD4: The interaction between LAPTM5 and NEDD4 is essential for the proper sorting of LAPTM5 from the Golgi apparatus to the lysosomes. nih.govnih.govplos.orgnih.gov This interaction is mediated by the PY motifs of LAPTM5 binding to the WW domains of NEDD4. nih.gov While NEDD4 can ubiquitinate LAPTM5, this ubiquitination is not a prerequisite for its lysosomal trafficking. Instead, the binding of NEDD4 to LAPTM5 is the crucial step that facilitates the recruitment of the adaptor protein GGA3, which is necessary for its transport. nih.govrupress.org

NEDD4L: Recent findings have shown that NEDD4L also interacts with LAPTM5 and mediates its degradation through K48-linked ubiquitination. researchgate.net This suggests a role for NEDD4L in regulating the turnover and protein levels of LAPTM5. researchgate.net

ITCH: The E3 ubiquitin ligase ITCH directly binds to the PPxY motif of LAPTM5 via its WW domains. This interaction leads to the ubiquitination and subsequent degradation of LAPTM5, thereby negatively regulating its protein levels. dntb.gov.ua

WWP2: LAPTM5 physically interacts with the E3 ubiquitin ligase WWP2. This interaction is significant as it leads to the lysosomal degradation of WWP2. By promoting the degradation of WWP2, LAPTM5 indirectly increases the protein levels of the tumor suppressor PTEN, a known substrate of WWP2. nih.govnih.govpnas.org This regulatory axis has implications for apoptosis and B cell tolerance. nih.govnih.gov

Interacting E3 LigaseMethod of InteractionFunctional Consequence
NEDD4 PY motifs of LAPTM5 bind to WW domains of NEDD4.Essential for sorting of LAPTM5 from the Golgi to the lysosome. nih.govnih.govplos.orgnih.gov
NEDD4L Direct interaction.Mediates K48-linked ubiquitination and degradation of LAPTM5. researchgate.net
ITCH PPxY motif of LAPTM5 binds to WW domains of ITCH.Promotes ubiquitination and degradation of LAPTM5. dntb.gov.ua
WWP2 Direct interaction.Promotes lysosomal degradation of WWP2, leading to increased PTEN levels. nih.govnih.govpnas.org

The interaction of LAPTM5 with the Golgi-localized, gamma-ear-containing, ADP-ribosylation factor-binding (GGA) protein 3 is a key component of its trafficking machinery.

GGA3: LAPTM5 associates with GGA3, but this interaction is dependent on the presence of NEDD4. The formation of a NEDD4-LAPTM5 complex facilitates the recruitment of ubiquitinated GGA3, which then binds to the UIM of LAPTM5. nih.govnih.gov This ternary complex is crucial for the translocation of LAPTM5 from the Golgi to lysosomes. nih.govresearchgate.net Knockdown of GGA3 results in the retention of LAPTM5 in the Golgi. nih.gov

Interacting AdaptorMethod of InteractionFunctional Consequence
GGA3 The UIM of LAPTM5 binds to ubiquitinated GGA3 in a NEDD4-dependent manner. nih.govnih.govEssential for the translocation of LAPTM5 from the Golgi to the lysosome. nih.govresearchgate.net

LAPTM5 plays a significant role in regulating the surface expression of key immune receptors by promoting their lysosomal degradation.

B-Cell Receptor (BCR): LAPTM5 physically interacts with the BCR complex and facilitates its degradation within the lysosomal compartment. nih.govdntb.gov.ua This function is crucial for the negative regulation of surface BCR levels and thereby modulates B cell activation. nih.gov LAPTM5 is also involved in the down-modulation of the pre-BCR in developing B cells. nih.gov

T-Cell Receptor (TCR): LAPTM5 negatively regulates the surface expression of the TCR by specifically interacting with the invariant signal-transducing CD3ζ chain and promoting its degradation in the lysosome. nih.govnih.govresearchgate.net This process is independent of TCR signaling and targets intracellular CD3ζ, providing a unique mechanism for controlling T cell activation. nih.govnih.gov

Interacting ReceptorMethod of InteractionFunctional Consequence
BCR Physical interaction with the BCR complex.Promotes lysosomal degradation of the BCR, negatively regulating B cell activation. nih.govdntb.gov.ua
TCR Specific interaction with the CD3ζ chain of the TCR complex.Promotes lysosomal degradation of intracellular CD3ζ, downregulating surface TCR expression. nih.govnih.govresearchgate.net

LAPTM5 influences several signaling pathways through its interaction with key signaling molecules.

PTEN: The regulation of PTEN by LAPTM5 is indirect. LAPTM5 interacts with and promotes the degradation of the E3 ubiquitin ligase WWP2, which is known to target PTEN for degradation. nih.govnih.govreactome.org Consequently, LAPTM5 expression leads to an increase in PTEN protein levels, which in turn inhibits the PI3K-AKT signaling pathway. nih.govnih.gov

RIP1: In macrophages, LAPTM5 is a positive regulator of TNF receptor signaling. nih.gov TNF stimulation of LAPTM5-deficient macrophages leads to reduced ubiquitination of Receptor-Interacting Protein 1 (RIP1), suggesting a role for LAPTM5 at the receptor-proximate level of the signaling complex. nih.gov

ASK1: LAPTM5 directly interacts with Apoptosis Signal-regulating Kinase 1 (ASK1). This interaction leads to a decrease in ASK1 N-terminal dimerization and subsequently reduces the activation of downstream JNK/p38 signaling pathways. nih.gov

CDC42: LAPTM5 has been shown to directly interact with Cell Division Cycle 42 (CDC42) and promote its degradation in a lysosome-dependent manner. nih.gov

Rac1: There is evidence to suggest that LAPTM5 interacts with Ras-related C3 botulinum toxin substrate 1 (Rac1), leading to the activation of the JNK/p38 signaling cascade in clear cell renal cell carcinoma. researchgate.net

Interacting MoleculeMethod of InteractionFunctional Consequence
PTEN Indirect; promotes degradation of WWP2, a PTEN E3 ligase. nih.govnih.govIncreases PTEN protein stability and inhibits the PI3K-AKT pathway. nih.govnih.gov
RIP1 Involved in the ubiquitination of RIP1 in the TNFR1 signaling complex.Positive regulation of NF-κB and MAPK signaling in macrophages. nih.gov
ASK1 Direct interaction.Decreases ASK1 dimerization and activation of JNK/p38 signaling. nih.gov
CDC42 Direct interaction.Promotes lysosome-dependent degradation of CDC42. nih.gov
Rac1 Interaction.Activation of the JNK/p38 signaling pathway. researchgate.net

LAPTM5 has been identified as a molecular partner in the antigen presentation pathway.

CD1e: LAPTM5 directly associates with the CD1e protein, which is involved in the presentation of lipid antigens. nih.govnih.gov They colocalize in the trans-Golgi and late endosomal compartments. While the precise functional consequence of this interaction on antigen presentation is still under investigation, it suggests a potential role for LAPTM5 in influencing this process. nih.govnih.gov

Interacting MoleculeMethod of InteractionFunctional Consequence
CD1e Direct association.Colocalization in trans-Golgi and late endosomes; potential influence on lipid antigen presentation. nih.govnih.gov

LAPTM5's interactome extends to other regulatory proteins, such as the ubiquitin-editing enzyme A20.

A20: LAPTM5 interacts with A20, a negative regulator of NF-κB signaling. nih.gov This interaction appears to regulate the stability of A20, as LAPTM5-deficient macrophages exhibit increased levels of A20 protein. This, in turn, could explain the decreased ubiquitination of RIP1 and the muted NF-κB activation observed in these cells upon TNFα stimulation. nih.govnih.gov

Interacting ProteinMethod of InteractionFunctional Consequence
A20 Direct interaction.Regulates the protein levels of A20, thereby modulating NF-κB signaling. nih.govnih.gov

Functional Consequences of LAPTM5 Interactions

The molecular interactions of LAPTM5 have profound functional consequences, influencing protein trafficking, signal transduction, and the regulation of cellular processes such as inflammation, apoptosis, and autophagy. nih.govfrontiersin.org

A primary functional outcome of the LAPTM5 interactome is the regulation of its own cellular localization. The interaction with the E3 ubiquitin ligase Nedd4, via its PY motifs, is a prerequisite for LAPTM5's transport from the Golgi to the lysosome. nih.govrupress.org The Nedd4-LAPTM5 complex then recruits ubiquitinated GGA3, which binds to the UIM of LAPTM5, targeting the entire complex for lysosomal sorting. nih.gov Notably, this trafficking does not require the ubiquitination of LAPTM5 itself, but rather the binding of Nedd4 is the critical step. nih.govnih.gov

LAPTM5's interactions also directly modulate signaling pathways. In macrophages, LAPTM5 is a positive regulator of proinflammatory signaling. nih.govnih.gov It facilitates the activation of NF-κB and MAPK signaling pathways in response to stimuli like TNFα and Toll-like receptor ligands. nih.gov This is partly achieved through its interaction with the deubiquitinating enzyme A20. LAPTM5 negatively regulates A20 levels, and macrophages lacking LAPTM5 show increased A20 expression. nih.gov Since A20 terminates NF-κB activation by deubiquitinating RIP1, the LAPTM5-mediated regulation of A20 is crucial for sustaining the inflammatory response. nih.gov Consequently, the loss of LAPTM5 leads to reduced ubiquitination of RIP1 following TNF stimulation. nih.gov

Conversely, LAPTM5 can also act as an inhibitor of signaling pathways. In the context of cerebral ischemia-reperfusion injury, LAPTM5 directly interacts with apoptosis signal-regulating kinase 1 (ASK1). frontiersin.org This interaction inhibits the N-terminal dimerization of ASK1, which in turn suppresses the downstream activation of the JNK/p38 MAPK signaling pathway, thereby ameliorating neuronal inflammation and apoptosis. frontiersin.org Similarly, in pathological cardiac hypertrophy, LAPTM5 binds to the small GTPase Rac1, leading to the suppression of the MEK-ERK1/2 pathway. frontiersin.org

Furthermore, LAPTM5 plays a key role in regulating protein degradation and cellular homeostasis. In immature B cells, B-cell receptor (BCR) stimulation upregulates LAPTM5, which then targets the E3 ubiquitin ligase WWP2 for lysosomal degradation. pnas.org This leads to the accumulation of WWP2's substrate, the tumor suppressor PTEN. pnas.org Increased PTEN levels inhibit AKT phosphorylation, promoting apoptosis and contributing to B-cell tolerance. pnas.org In non-alcoholic steatohepatitis (NASH), LAPTM5 directly binds to CDC42 and promotes its degradation in a lysosome-dependent manner, which inhibits the activation of the JNK signaling pathway. nih.gov

LAPTM5 is also involved in the downregulation of immune receptors. It negatively regulates the levels of T-cell receptors (TCR) and B-cell receptors (BCR) at the plasma membrane by promoting their lysosomal degradation. pnas.orgnih.govnih.gov This function helps to suppress excessive T and B cell activation. pnas.org The interaction with CD1e in antigen processing compartments suggests a potential role in influencing the presentation of lipid antigens, although the precise mechanism remains to be fully elucidated. nih.gov

The following table provides a summary of the functional outcomes resulting from LAPTM5's interactions.

Interacting PartnerCellular ProcessFunctional Consequence
Nedd4 / GGA3 Protein TraffickingEssential for sorting and transport of LAPTM5 from the Golgi to the lysosome. nih.govrupress.org
A20 Inflammatory SignalingNegatively regulates A20 levels, leading to sustained NF-κB activation in macrophages. nih.gov
RIP1 Inflammatory SignalingRequired for proper ubiquitination of RIP1 in the TNFα signaling pathway. nih.govnih.gov
WWP2 Apoptosis / B-cell TolerancePromotes lysosomal degradation of WWP2, leading to PTEN accumulation and apoptosis in immature B cells. pnas.org
ASK1 Stress Response / ApoptosisInhibits ASK1 dimerization and suppresses the JNK/p38 MAPK pathway. frontiersin.org
CDC42 Metabolic SignalingPromotes lysosomal degradation of CDC42, inhibiting the JNK pathway in hepatocytes. nih.gov
Rac1 Cardiac SignalingSuppresses the MEK-ERK1/2 pathway, protecting against pathological cardiac hypertrophy. frontiersin.org
TCR / BCR Immune RegulationMediates downregulation of surface receptor levels, suppressing T and B cell activation. pnas.orgnih.gov
CD1e Antigen PresentationAssociates with CD1e in endosomal compartments, potentially influencing lipid antigen presentation. nih.gov

Cellular Functions and Mechanistic Roles of Laptm5 Protein

Regulation of Receptor Trafficking and Surface Expression

LAPTM5 is significantly involved in modulating the surface expression of key immune receptors by promoting their internalization and subsequent degradation.

B Cell Receptor (BCR) Internalization and Degradation

LAPTM5 acts as a negative regulator of B cell receptor (BCR) levels on the surface of B cells. aai.org While it does not affect the rate of BCR internalization or recycling, it is essential for the degradation of the internalized BCR complex within the lysosomal compartment. aai.org Overexpression of LAPTM5 leads to a decrease in surface BCR expression by targeting the receptor complex for lysosomal degradation. aai.org This process is crucial for preventing B cell hyperactivation and the production of autoantibodies. aai.org In immature B cells, BCR stimulation triggers an upregulation of LAPTM5, which in turn promotes BCR internalization and apoptosis, contributing to B cell tolerance. pnas.orgresearchgate.netnih.gov This function is mediated through the PY motifs of LAPTM5. pnas.org

T Cell Receptor (TCR) Down-modulation

LAPTM5 also plays a critical role in down-modulating the T cell receptor (TCR) on the surface of T cells. researchgate.netresearchgate.net It specifically interacts with the CD3ζ-chain of the TCR complex, promoting its degradation in the lysosomes. nih.govnih.gov This negative regulation of surface TCR expression is a vital mechanism to prevent T cell hyperactivation and maintain immune homeostasis. researchgate.netnih.gov The down-modulation of TCR by LAPTM5 requires the protein's PY motifs and its ubiquitin-interacting motif (UIM). researchgate.netnih.gov LAPTM5 deficiency leads to increased TCR expression on thymocytes and spleen T cells following stimulation, resulting in enhanced T cell responses. researchgate.netnih.gov Interestingly, LAPTM5 appears to target intracellular CD3ζ for degradation, independent of TCR signaling, suggesting a distinct pathway from other regulatory mechanisms that target internalized surface CD3ζ. nih.gov

Role in RANKL Trafficking in Osteoblastic Cells

In osteoblastic cells, LAPTM5 is involved in the trafficking of the receptor activator of nuclear factor-κB ligand (RANKL). nih.govnih.govtcdb.org The expression of the LAPTM5 gene is transactivated by the runt-related transcription factor 2 (RUNX2), a key regulator of bone formation. nih.govnih.govspandidos-publications.com Knockdown of LAPTM5 in osteoblastic cells leads to an increased concentration of RANKL in both the cytoplasm and the surrounding media. nih.govnih.gov This, in turn, enhances the osteoclastic differentiation of co-cultured precursor cells, suggesting that LAPTM5 modulates osteoclast differentiation by regulating RANKL trafficking. nih.govspandidos-publications.com This connection positions LAPTM5 as a potential link between osteogenesis and osteoclastogenesis. nih.govspandidos-publications.com

Involvement in Protein Degradation Pathways

LAPTM5's function is intrinsically linked to cellular protein degradation machinery, involving both lysosomal and proteasomal pathways.

Lysosomal Degradation Mechanisms (e.g., WWP2, CDC42)

LAPTM5 facilitates the lysosomal degradation of specific target proteins through its interaction with other cellular components. One key mechanism involves the E3 ubiquitin ligase WWP2. pnas.orgnih.gov LAPTM5 can target WWP2 for lysosomal degradation, which in turn leads to the accumulation of PTEN, a substrate of WWP2. pnas.orgnih.gov This pathway has been shown to be important in inducing apoptosis in immature B cells. pnas.orgnih.gov The interaction between LAPTM5 and WWP2 is mediated by the PY motifs of LAPTM5. pnas.org

Furthermore, LAPTM5 has been found to interact with and promote the lysosomal degradation of Cell Division Cycle 42 (CDC42). researchgate.netthebiogrid.orgscispace.comescholarship.org This interaction inhibits the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. researchgate.netscispace.comescholarship.org This mechanism has been implicated in the amelioration of non-alcoholic steatohepatitis (NASH). scispace.comescholarship.org

Modulating Cellular Signaling Cascades

Lysosomal-associated protein transmembrane 5 (LAPTM5) has emerged as a critical regulator of various intracellular signaling pathways, influencing cellular responses ranging from inflammation to cell survival and proliferation. Its localization to the endo-lysosomal system places it at a strategic position to modulate signals emanating from cell surface receptors and endocytosed components.

NF-κB Signaling Pathway Regulation

LAPTM5 plays a significant, though context-dependent, role in the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In macrophages, LAPTM5 acts as a positive regulator of proinflammatory responses. nih.gov Its expression is necessary for the secretion of proinflammatory cytokines in response to Toll-like receptor (TLR) ligands. nih.govnih.gov Macrophages deficient in LAPTM5 exhibit reduced activation of the NF-κB pathway when stimulated by ligands for the TNF receptor and various pattern recognition receptors. nih.govnih.gov This suggests that LAPTM5 facilitates the activation of NF-κB signaling in these immune cells. nih.gov

The mechanism appears to involve events at the receptor-proximal level. For instance, following TNF stimulation, LAPTM5-deficient macrophages show decreased ubiquitination of Receptor-Interacting Protein 1 (RIP1). nih.govnih.gov RIP1 ubiquitination is a critical step for the recruitment and activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB, IκBα. nih.gov This phosphorylation marks IκBα for proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate target gene transcription. nih.govfrontiersin.org In LAPTM5-deficient RAW cells, the replenishment of the IκBα pool is delayed after stimulation, further indicating a disruption in the NF-κB activation cycle. nih.gov Interestingly, macrophages from LAPTM5 knockout mice have been found to have elevated levels of A20, a ubiquitin-editing enzyme that deubiquitinates RIP1, thereby terminating NF-κB activation. nih.govnih.gov

Conversely, in the context of glioblastoma, LAPTM5 has been identified as a negative regulator of CD40-mediated NF-κB signaling. frontiersin.org In CD40-positive glioblastoma cells, depletion of LAPTM5 leads to an upregulation of TNF-α signaling via the NF-κB pathway, as evidenced by increased phosphorylation of IκBα. frontiersin.org This suggests that in this specific cancer type, LAPTM5 functions to inhibit the NF-κB pathway. frontiersin.org

Table 1: Role of LAPTM5 in NF-κB Signaling

Cell TypeRole of LAPTM5MechanismDownstream Effect
Macrophages Positive RegulatorFacilitates RIP1 ubiquitination; may downregulate A20. nih.govnih.govEnhanced proinflammatory cytokine secretion. nih.gov
Glioblastoma Cells Negative RegulatorInhibits CD40-mediated NF-κB activation. frontiersin.orgSuppresses tumor growth and chemoresistance. frontiersin.org

MAPK Signaling Pathway Regulation (ERK, JNK, p38)

LAPTM5 also significantly influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways. These pathways are crucial for a wide range of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. scienceopen.com

In macrophages, similar to its effect on NF-κB, LAPTM5 is a positive regulator of MAPK signaling in response to inflammatory stimuli like LPS. nih.gov Knockdown of LAPTM5 in RAW264.7 cells and in bone marrow-derived macrophages from LAPTM5 knockout mice leads to a significant reduction in the phosphorylation of JNK, p38, and ERK. nih.gov This indicates that LAPTM5 is required for the efficient activation of these MAPK pathways during inflammatory responses in macrophages. nih.gov

In contrast, in other cell types, LAPTM5 appears to have an inhibitory effect on MAPK signaling. In bladder cancer cells, knockdown of LAPTM5 resulted in a substantial downregulation of phosphorylated ERK1/2 and p38. spandidos-publications.com This suggests that in this context, LAPTM5 is required for maintaining the activity of these pathways, which are linked to cell proliferation and survival. spandidos-publications.com Similarly, in clear cell renal cell carcinoma (ccRCC), LAPTM5 has been shown to promote cell proliferation, migration, and invasion by activating the RAC1-JNK/p38 axis. researchgate.netresearchgate.net

Furthermore, in immature B cells, B cell receptor (BCR) stimulation upregulates LAPTM5, which in turn leads to BCR internalization and a decrease in the phosphorylation of SYK and ERK. pnas.orgnih.govresearchgate.net This inhibitory effect on the ERK pathway is part of a mechanism that contributes to the apoptosis of autoreactive immature B cells. pnas.org In the context of non-alcoholic steatohepatitis (NASH), LAPTM5 interacts with and promotes the lysosomal degradation of CDC42, thereby inhibiting the activation of the MAPK signaling pathway. researchgate.netresearchgate.net

A study on cerebral ischemia-reperfusion injury revealed that LAPTM5 deficiency exacerbates neuronal damage by increasing the activation of the ASK1-JNK/p38 pathway. nih.gov LAPTM5 was found to directly interact with ASK1, an upstream kinase of JNK and p38, and inhibit its dimerization and subsequent activation. nih.gov

Table 2: LAPTM5's Regulatory Effects on MAPK Signaling Pathways

Cell Type/ConditionPathway(s) AffectedRole of LAPTM5Reported Mechanism
Macrophages ERK, JNK, p38Positive RegulatorRequired for phosphorylation in response to LPS. nih.gov
Bladder Cancer Cells ERK, p38Positive RegulatorKnockdown suppresses phosphorylation. spandidos-publications.com
Clear Cell Renal Cell Carcinoma JNK, p38Positive RegulatorActivates the RAC1-JNK/p38 axis. researchgate.netresearchgate.net
Immature B Cells ERKNegative RegulatorBCR stimulation upregulates LAPTM5, leading to decreased ERK phosphorylation. pnas.orgnih.govresearchgate.net
Hepatocytes (NASH) MAPKNegative RegulatorPromotes lysosomal degradation of CDC42. researchgate.netresearchgate.net
Neurons (Ischemia/Reperfusion) JNK, p38Negative RegulatorInteracts with and inhibits ASK1 activation. nih.gov

AKT Pathway Modulation (via PTEN)

LAPTM5 plays a crucial role in modulating the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and metabolism. This regulation is often mediated through its effect on the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). pnas.org PTEN is a phosphatase that counteracts the activity of PI3K, thereby inhibiting the activation of AKT. mdpi.com

In the context of immature B cell tolerance, B cell receptor (BCR) stimulation leads to the upregulation of LAPTM5. pnas.orgnih.govnih.gov LAPTM5 then triggers apoptosis through a dual mechanism. One of these pathways involves the targeting of the E3 ubiquitin ligase WWP2 for lysosomal degradation. pnas.orgnih.govnih.gov The degradation of WWP2 leads to the accumulation of its substrate, PTEN. pnas.orgnih.govnih.gov The elevated levels of PTEN suppress the phosphorylation and activation of AKT. pnas.orgnih.govnih.gov This inhibition of the pro-survival AKT pathway contributes to the apoptotic demise of autoreactive immature B cells. pnas.org The suppression of AKT phosphorylation also leads to increased expression of the transcription factor FOXO1 and its downstream targets, the cell cycle inhibitor p27Kip1 and the pro-apoptotic molecule BIM. pnas.orgnih.govresearchgate.net

This LAPTM5-WWP2-PTEN-AKT cascade represents a previously unknown mechanism that is vital for immature B cell apoptosis and the maintenance of B cell tolerance. pnas.orgnih.govnih.gov

Influence on mTOR Signaling (e.g., in breast cancer)

The mechanistic Target of Rapamycin (mTOR) is a key downstream effector of the PI3K/AKT pathway and a central regulator of cell growth, proliferation, and metabolism. mdpi.com LAPTM5 has been shown to influence mTOR signaling, particularly in the context of breast cancer.

In estrogen receptor-positive (ER+) breast cancer, a downregulation of LAPTM5 expression is associated with the progression and spinal metastasis of the disease. nih.gov This has been linked to the activation of glutamine-dependent mTOR signaling. nih.govmaayanlab.cloud Reduced LAPTM5 expression appears to regulate glutamine metabolism, which in turn fuels the activation of the mTOR pathway, promoting proliferation, migration, and chemoresistance in ER+ breast cancer cells. nih.gov Specifically, knockdown of LAPTM5 has been shown to increase the resistance of MCF-7 breast cancer cells to docetaxel, an effect that is mediated by the activation of glutamine-mediated mTOR signaling. researchgate.net

Conversely, in hepatocellular carcinoma, LAPTM5 has been identified as a contributor to lenvatinib (B1674733) resistance by enhancing intrinsic autophagic flux through the promotion of autolysosome formation. ijbs.com While this is related to autophagy, the mTOR pathway is a critical negative regulator of autophagy, suggesting a complex interplay.

Role in Cell Fate Determination

LAPTM5 plays a significant role in determining cell fate, particularly through its ability to regulate programmed cell death pathways, including apoptosis and lysosomal cell death.

Regulation of Programmed Cell Death (Apoptosis and Lysosomal Cell Death)

LAPTM5 is implicated in the induction of programmed cell death in various cellular contexts, often through mechanisms that involve lysosomal destabilization.

In neuroblastoma, LAPTM5 is associated with the spontaneous regression of tumors. nih.govaacrjournals.org Its expression is upregulated in degenerating neuroblastoma cells, and the accumulation of the LAPTM5 protein is required to induce a non-apoptotic, caspase-independent form of cell death. nih.govaacrjournals.org This cell death is characterized by the appearance of autophagic vacuoles and lysosomal destabilization, specifically lysosomal membrane permeabilization (LMP). nih.govaacrjournals.org The LAPTM5-mediated LMP leads to an interruption of the autophagic flux, resulting in the accumulation of immature autophagic vacuoles. nih.govaacrjournals.org This process is more accurately described as lysosomal cell death with impaired autophagy, rather than autophagic cell death. nih.gov

Similarly, in esophageal squamous cell carcinoma (ESCC) and non-small cell lung cancer (NSCLC), overexpression of LAPTM5 induces lysosomal cell death. nih.govoncotarget.com This is evidenced by the leakage of the lysosomal protease cathepsin D into the cytosol, a hallmark of lysosomal destabilization. nih.govoncotarget.com The downregulation of LAPTM5 in these cancers is correlated with a poor prognosis, suggesting it acts as a tumor suppressor by promoting cell death. nih.govoncotarget.com

In addition to lysosomal cell death, LAPTM5 is also involved in classical apoptosis. In immature B cells, as previously mentioned, LAPTM5 upregulation following BCR stimulation triggers apoptosis. pnas.orgnih.govresearchgate.net This is achieved by inhibiting the pro-survival AKT pathway and by causing BCR internalization, which reduces ERK signaling. pnas.orgnih.govresearchgate.net In HeLa cells, overexpression of LAPTM5 has been shown to activate the mitochondrial-dependent apoptosis pathway. nih.gov Furthermore, in a model of cerebral ischemia-reperfusion injury, LAPTM5 deficiency was found to exacerbate apoptosis, while its overexpression was protective. nih.gov This protective effect was linked to its ability to inhibit the pro-apoptotic ASK1-JNK/p38 signaling pathway. nih.gov

Table 3: LAPTM5's Role in Programmed Cell Death

Cell Type/ConditionType of Cell DeathMechanismKey Features
Neuroblastoma Lysosomal Cell DeathLysosomal membrane permeabilization (LMP) and impaired autophagy. nih.govaacrjournals.orgCaspase-independent; accumulation of autophagic vacuoles. nih.gov
ESCC & NSCLC Lysosomal Cell DeathLysosomal destabilization. nih.govoncotarget.comLeakage of cathepsin D into the cytosol. nih.govoncotarget.com
Immature B Cells ApoptosisInhibition of AKT and ERK signaling. pnas.orgnih.govresearchgate.netUpregulation of BIM and p27Kip1. pnas.orgnih.gov
HeLa Cells ApoptosisActivation of the mitochondrial-dependent pathway. nih.govNot specified.
Neurons (Ischemia/Reperfusion) Apoptosis (Inhibitor)Inhibition of the ASK1-JNK/p38 pathway. nih.govReduced neuronal apoptosis. nih.gov

Autophagy Regulation and Autophagic Flux

Lysosomal-associated protein transmembrane 5 (LAPTM5) plays a significant, albeit context-dependent, role in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Its impact on autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal fusion and degradation, appears to differ based on the cellular environment and expression levels.

In some contexts, LAPTM5 enhances autophagic flux. Mechanistic studies have revealed that LAPTM5 can facilitate the fusion of autophagosomes with lysosomes, a critical step for the degradation of autophagic cargo. nih.govresearchgate.net This function has been linked to cellular survival under stress, such as in the case of multiple myeloma cells developing resistance to the BCL-2 inhibitor venetoclax. nih.govresearchgate.net By promoting autophagy, LAPTM5 helps cancer cells to manage the stress induced by therapeutic agents, thereby contributing to drug resistance. nih.gov It is suggested that LAPTM5 may influence purine (B94841) metabolism through its regulation of autophagy. mdpi.com

Conversely, in other cellular models, particularly in neuroblastoma cells, the overexpression and accumulation of LAPTM5 have been shown to interrupt autophagic flux. plos.orgnih.gov This disruption is a consequence of LAPTM5-mediated lysosomal destabilization and lysosomal-membrane permeabilization (LMP). plos.orgnih.gov The compromised integrity of the lysosome prevents the successful fusion with autophagosomes, leading to the accumulation of immature autophagic vacuoles and substrates of autophagic degradation, such as p62/SQSTM1 and ubiquitinated proteins. plos.orgnih.gov This impairment of autophagy ultimately contributes to a form of programmed cell death known as lysosomal cell death. plos.orgnih.gov

Therefore, the role of LAPTM5 in autophagy is complex, acting as a facilitator in certain scenarios to promote cell survival and as an inhibitor in others to induce cell death. nih.govresearchgate.netplos.orgnih.gov

Cell Proliferation and Viability

The influence of LAPTM5 on cell proliferation and viability is multifaceted and highly dependent on the cell type and context. creative-biolabs.comspandidos-publications.com

In several types of cancer, the downregulation of LAPTM5 has been associated with suppressed cell proliferation and viability. spandidos-publications.comdovepress.com For instance, in bladder cancer cells, a decrease in LAPTM5 expression has been shown to inhibit proliferation and induce cell cycle arrest at the G0/G1 phase. creative-biolabs.comspandidos-publications.com This effect is potentially mediated through the deactivation of the ERK1/2 and p38 signaling pathways. spandidos-publications.com Similarly, in pancreatic ductal adenocarcinoma, knocking down LAPTM5 expression reduced cell viability and proliferation. um.es

In contrast, in other contexts, particularly in neuroblastoma, the accumulation of this compound is required to induce non-apoptotic cell death, thereby reducing cell viability. plos.orgmaayanlab.cloud Ectopic overexpression of LAPTM5 in HeLa cells has also been shown to induce apoptosis. creative-biolabs.com This pro-death function is linked to its ability to cause lysosomal destabilization. plos.orgmaayanlab.cloud

The expression levels of LAPTM5 appear to be a critical determinant of its effect on cell proliferation and survival, with low expression promoting proliferation in some cancers and high expression inducing cell death in others. plos.orgspandidos-publications.comdovepress.commaayanlab.cloud

Influence on Lysosomal Homeostasis and Membrane Integrity

LAPTM5 is fundamentally involved in maintaining lysosomal homeostasis and the integrity of the lysosomal membrane. plos.orgpnas.orgnih.gov Its proper function is crucial for the stability of the lysosome. nih.gov

A key aspect of LAPTM5's role is its interaction with other proteins to regulate lysosomal function. For instance, the long noncoding RNA, lysosome cell death regulator (LCDR), binds to heterogeneous nuclear ribonucleoprotein K (hnRNP K) to stabilize the LAPTM5 transcript. pnas.orgnih.gov This stabilization of LAPTM5 is essential for maintaining the integrity of the lysosomal membrane. pnas.orgnih.gov Knockdown of LCDR, hnRNP K, or LAPTM5 leads to lysosomal membrane permeabilization (LMP), which is the leakage of lysosomal contents into the cytoplasm, and subsequently triggers lysosomal cell death. pnas.orgnih.gov

However, the overexpression and accumulation of this compound can have a detrimental effect on lysosomal integrity. plos.orgnih.gov In neuroblastoma cells, high levels of LAPTM5 induce lysosomal destabilization and LMP in a caspase-independent manner. plos.orgnih.gov This suggests that a precise level of LAPTM5 is required for normal lysosomal function, and either its deficiency or its excessive accumulation can disrupt lysosomal homeostasis and trigger cell death pathways. plos.orgnih.govpnas.orgnih.gov

The integrity of the this compound itself is necessary for maintaining lysosome stability. nih.gov This highlights the protein's direct structural or functional role within the lysosomal membrane.

Research Findings on LAPTM5 Cellular Functions

Cellular Process Effect of LAPTM5 Mechanism Cell Type/Context Reference(s)
Autophagy Regulation Enhances autophagic fluxFacilitates autophagosome-lysosome fusionMultiple Myeloma nih.govresearchgate.net
Interrupts autophagic fluxInduces lysosomal-membrane permeabilization (LMP), leading to accumulation of immature autophagic vacuolesNeuroblastoma plos.orgnih.gov
Cell Proliferation & Viability Downregulation suppresses proliferation and viabilityInduces G0/G1 cell cycle arrest, possibly via deactivation of ERK1/2 and p38Bladder Cancer spandidos-publications.com
Downregulation reduces viability and proliferationNot fully elucidatedPancreatic Ductal Adenocarcinoma um.es
Accumulation induces non-apoptotic cell deathInduces lysosomal destabilizationNeuroblastoma plos.org
Lysosomal Homeostasis & Membrane Integrity Maintains lysosomal membrane integrityTranscript is stabilized by the LCDR/hnRNP K complexLung Cancer pnas.orgnih.gov
Overexpression induces lysosomal destabilizationLeads to lysosomal-membrane permeabilization (LMP)Neuroblastoma plos.orgnih.gov

Physiological and Pathophysiological Relevance of Laptm5 Protein

Roles in Immune System Homeostasis and Function

Lysosomal-associated protein transmembrane 5 (LAPTM5) is a critical regulator of various physiological processes within the immune system. It is primarily expressed in hematopoietic cells, including lymphoid and myeloid lineages, where it modulates immune receptor signaling, cell fate decisions, and inflammatory responses. pnas.orgnih.govcreative-biolabs.com

B Cell Tolerance and Apoptosis of Immature B Cells

LAPTM5 plays a crucial role in establishing and maintaining B cell tolerance by promoting the elimination of autoreactive immature B cells. pnas.orgnih.gov Stimulation of the B cell receptor (BCR) on immature B cells leads to an upregulation of LAPTM5 expression. pnas.orgresearchgate.net This increase in LAPTM5 triggers apoptosis through two distinct pathways.

Firstly, LAPTM5 induces the internalization of the BCR, which results in decreased phosphorylation of key downstream signaling molecules, Spleen tyrosine kinase (SYK) and Extracellular signal-regulated kinase (ERK). pnas.orgnih.govresearchgate.netresearchgate.net Secondly, LAPTM5 targets the E3 ubiquitin ligase WWP2 for degradation in the lysosome. pnas.orgnih.gov This leads to the accumulation of its substrate, the tumor suppressor PTEN. pnas.orgnih.gov Elevated levels of PTEN suppress the phosphorylation of AKT, a central kinase in cell survival pathways. pnas.orgnih.gov The suppression of AKT signaling results in increased expression of the transcription factor FOXO1, which in turn upregulates the cell cycle inhibitor p27Kip1 and the pro-apoptotic protein BIM, ultimately leading to apoptosis. pnas.orgnih.gov

Studies have shown that LAPTM5 is involved in the elimination of autoreactive B cells in vivo, and a deficiency in LAPTM5 leads to an increase in the production of autoantibodies. pnas.orgresearchgate.net This highlights the importance of LAPTM5 in preventing autoimmunity by ensuring the deletion of self-reactive B cell clones. pnas.org

T Cell Activation Regulation

LAPTM5 acts as a negative regulator of T cell activation by modulating the surface expression of the T cell receptor (TCR). pnas.orgresearchgate.net It specifically interacts with the CD3ζ chain of the TCR complex and promotes its degradation in the lysosome, without affecting other CD3 subunits. researchgate.netnih.gov This downmodulation of surface TCR levels helps to prevent excessive T cell activation and maintain immune homeostasis. pnas.orgresearchgate.net

The regulatory function of LAPTM5 on TCR expression is dependent on its polyproline-tyrosine (PY) motifs and its ubiquitin-interacting motif (UIM). researchgate.net LAPTM5 deficiency results in higher TCR expression on thymocytes and peripheral T cells following stimulation, leading to enhanced T cell responses both in vitro and in vivo. researchgate.net Interestingly, LAPTM5 appears to target intracellular CD3ζ for degradation in the Golgi apparatus, a pathway distinct from the signaling-dependent degradation of internalized surface TCRs mediated by the SLAP/c-Cbl pathway. nih.gov

Macrophage Proinflammatory Responses

In contrast to its inhibitory role in T and B cells, LAPTM5 functions as a positive regulator of proinflammatory responses in macrophages. nih.govnih.gov It is required for the efficient secretion of proinflammatory cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-12 (IL-12), in response to various stimuli, including Toll-like receptor (TLR) ligands. nih.gov

LAPTM5 facilitates the activation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) pathways. nih.govscholaris.ca In response to TNFα stimulation, LAPTM5 is necessary for the proper ubiquitination of Receptor-Interacting Protein 1 (RIP1), a critical step in the initiation of NF-κB signaling. nih.govnih.gov Macrophages lacking LAPTM5 show reduced activation of these pathways and have elevated levels of A20, a deubiquitinating enzyme that terminates NF-κB activation by targeting RIP1. nih.govnih.gov This suggests that LAPTM5 promotes proinflammatory signaling by acting at a receptor-proximal level. nih.govscholaris.ca

Antigen Processing and Presentation (e.g., CD1e interaction)

LAPTM5 is also implicated in the processing and presentation of lipid antigens. maayanlab.cloudplos.orgsigmaaldrich.com It has been identified as a molecular partner of CD1e, a member of the CD1 family of antigen-presenting molecules that specialize in presenting lipid and glycolipid antigens to T cells. plos.orgsigmaaldrich.com

LAPTM5 and CD1e colocalize in the trans-Golgi network and late endosomal/lysosomal compartments, which are sites of antigen processing. plos.org The interaction between LAPTM5 and CD1e has been demonstrated to occur under physiological conditions. plos.org While the precise functional consequence of this interaction is still under investigation, their colocalization in antigen processing compartments suggests that LAPTM5 may influence the function of CD1e in lipid antigen presentation. maayanlab.cloudplos.org

Modulation of Cytokine Production

As a consequence of its role in regulating immune cell activation, LAPTM5 significantly modulates the production of cytokines. In T cells, by dampening TCR signaling, LAPTM5 limits the production of cytokines like Interleukin-2 (IL-2). atomic-lab.org

Conversely, in macrophages, LAPTM5 is a positive regulator of proinflammatory cytokine production. nih.govnih.gov Its presence is required for the robust secretion of cytokines such as TNFα, IL-6, and IL-12 following stimulation with pathogen-associated molecular patterns (PAMPs) or other inflammatory signals. nih.gov This highlights the cell-type-specific role of LAPTM5 in shaping the cytokine milieu during an immune response.

Involvement in Disease Pathogenesis (Cellular and Molecular Mechanisms)

The multifaceted roles of LAPTM5 in immune regulation mean that its dysregulation is implicated in the pathogenesis of various diseases, including autoimmune disorders, cancer, and cardiovascular conditions. maayanlab.cloudfrontiersin.orgresearchgate.netnih.gov

In the context of autoimmunity, a deficiency in LAPTM5 can lead to enhanced B cell activation and the production of autoantibodies, potentially contributing to the development of systemic lupus erythematosus. researchgate.netmaayanlab.cloud

In cancer, the role of LAPTM5 appears to be context-dependent. maayanlab.cloud In some cancers, such as neuroblastoma, increased LAPTM5 levels are associated with lysosomal-mediated cell death, suggesting a tumor-suppressive role. maayanlab.cloud In contrast, in bladder cancer, elevated LAPTM5 has been shown to promote cell cycle progression and metastasis. maayanlab.cloud Furthermore, in renal cancer, LAPTM5 facilitates lung-specific metastasis by promoting the degradation of BMP receptors. maayanlab.cloud

LAPTM5 has also been implicated in cardiovascular diseases. researchgate.netfrontiersin.org For instance, its expression is elevated in mouse models of myocardial infarction, where it contributes to the inflammatory response and cardiac dysfunction. researchgate.net Conversely, in pathological cardiac hypertrophy, LAPTM5 appears to have a protective role. frontiersin.org

The diverse involvement of LAPTM5 in disease pathogenesis underscores its importance as a central regulator of fundamental cellular processes, including cell death, proliferation, and inflammation. frontiersin.orgnih.gov

Neuroblastoma Regression Mechanisms

LAPTM5 is linked to the spontaneous regression of neuroblastomas, a common solid tumor in children. plos.orgmdpi.com In favorable neuroblastoma tumors that regress on their own, the expression of LAPTM5 is upregulated in the degenerating tumor cells. plos.org The accumulation of the LAPTM5 protein is required to induce a form of non-apoptotic, caspase-independent cell death. plos.org

This process is characterized by the destabilization of lysosomes, leading to lysosomal-membrane permeabilization (LMP). plos.org Although autophagy is a pathway for degrading proteins within lysosomes, the LMP caused by LAPTM5 disrupts the normal autophagic flux. This interruption results in the accumulation of immature autophagic vacuoles and substrates for autophagy like p62/SQSTM1 and ubiquitinated proteins. plos.org Consequently, this unique form of lysosomal cell death, marked by impaired autophagy, is a key mechanism behind the spontaneous regression of these tumors. plos.org

In contrast, LAPTM5 expression is often suppressed in neuroblastoma cell lines and primary tumors through DNA methylation. plos.orgoncotarget.com The E3 ubiquitin ligase ITCH can also suppress LAPTM5 levels through ubiquitination-dependent proteasomal degradation, and the expression of ITCH counteracts LAPTM5-induced cell death in neuroblastoma cells. oncotarget.com

Cerebral Ischemia/Reperfusion Injury

In the context of cerebral ischemia/reperfusion (I/R) injury, which occurs when blood flow is restored to the brain after an event like a stroke, LAPTM5 expression is significantly decreased. nih.govfrontiersin.org Studies using mouse models have shown that a lack of LAPTM5 exacerbates the outcomes of I/R injury, leading to larger infarct sizes, more severe neurological deficits, and increased inflammation and apoptosis. nih.govfrontiersin.org

Conversely, overexpressing LAPTM5 in neurons has a protective effect, mitigating inflammation and apoptosis. nih.gov The mechanism behind this involves the direct interaction of LAPTM5 with apoptosis signal-regulating kinase 1 (ASK1). This interaction impedes the dimerization of ASK1 at its N-terminal, which in turn reduces the activation of the downstream JNK/p38 signaling pathway. nih.govnih.gov This suggests that LAPTM5 is a crucial modulator in the pathophysiology of brain I/R injury and could be a potential therapeutic target. nih.gov

Table 1: Research Findings on LAPTM5 in Cerebral Ischemia/Reperfusion Injury An interactive data table based on the provided text.

Model System LAPTM5 Status Observed Effect Mechanism Reference
In vivo (tMCAO mice) Knockout Larger infarct size, more severe neurological dysfunction, exacerbated inflammation and apoptosis. Aggravated post-ischemic inflammation and apoptosis. nih.govfrontiersin.org
In vitro (primary neurons) Knockdown Aggravated neuronal inflammation and apoptosis. Increased activation of the ASK1-JNK/p38 pathway. nih.gov
In vitro (primary neurons) Overexpression Mitigated neuronal inflammation and apoptosis. Decreased activation of the ASK1-JNK/p38 pathway. nih.gov

Non-Alcoholic Steatohepatitis (NASH)

LAPTM5 has been identified as a key regulator in the progression of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). scispace.commurdoch.edu.au The protein levels of LAPTM5 are significantly decreased in the livers of both human patients with NASH and in mouse models of the disease, and its levels are negatively correlated with the NAFLD Activity Score (NAS). scispace.commurdoch.edu.au The degradation of LAPTM5 is facilitated by its ubiquitination by the E3 ubiquitin ligase NEDD4L under metabolic stress. scispace.com

Hepatocyte-specific deletion of LAPTM5 in mouse models exacerbates hepatic steatosis, inflammation, and fibrosis. scispace.com Conversely, overexpression of LAPTM5 in hepatocytes ameliorates these pathological changes. scispace.com Mechanistically, LAPTM5 directly interacts with Cell Division Cycle 42 (CDC42) and promotes its degradation through a lysosome-dependent pathway. scispace.commurdoch.edu.au This action inhibits the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway, which is a part of the broader mitogen-activated protein kinase (MAPK) pathway. scispace.com By weakening this signaling cascade, LAPTM5 helps to alleviate the inflammatory and lipotoxic responses in liver cells, positioning it as a potential therapeutic target for NASH. scispace.com

Pathological Cardiac Hypertrophy

LAPTM5 acts as a negative regulator of pathological cardiac hypertrophy, the abnormal thickening of the heart muscle. nih.gov The expression of LAPTM5 is markedly decreased in the hearts of mice with hypertrophy and in isolated hypertrophic cardiomyocytes. nih.gov

Studies have shown that deleting the LAPTM5 gene significantly worsens cardiac remodeling, while overexpression of LAPTM5 has a protective effect. nih.gov In vitro experiments using neonatal rat ventricular myocytes confirmed that knocking down LAPTM5 exaggerated angiotensin II-induced cardiomyocyte hypertrophy, whereas its overexpression was protective. nih.gov The underlying mechanism involves the direct binding of LAPTM5 to the small GTPase Rac1. nih.govresearchgate.net This interaction inhibits the MEK-ERK1/2 signaling pathway, a key cascade in the development of cardiac hypertrophy. nih.govresearchgate.net The protective effects of LAPTM5 can be largely counteracted by a constitutively active form of Rac1. nih.gov

Table 2: LAPTM5's Role in Pathological Cardiac Hypertrophy An interactive data table based on the provided text.

Experimental Model LAPTM5 Manipulation Outcome Signaling Pathway Implicated Reference
Murine hypertrophic hearts Gene deletion Exacerbated cardiac remodeling, increased hypertrophy and fibrosis. MEK-ERK1/2 nih.gov
Murine hypertrophic hearts Overexpression Reduced myocardial hypertrophy and fibrosis, preserved ejection function. MEK-ERK1/2 nih.gov
Neonatal rat ventricular myocytes Knockdown Exaggerated angiotensin II-induced hypertrophy. MEK-ERK1/2 nih.gov
Neonatal rat ventricular myocytes Overexpression Protected against angiotensin II-induced hypertrophy. MEK-ERK1/2 nih.gov

Cancer Progression and Metastasis (mechanistic insights)

The role of LAPTM5 in cancer is complex and appears to be context-dependent, acting as either a tumor suppressor or an oncogene in different types of cancer. maayanlab.cloudresearchgate.net

In estrogen receptor-positive (ER+) breast cancer, lower expression of LAPTM5 is associated with increased proliferation and chemoresistance. maayanlab.cloudnih.gov Downregulation of LAPTM5 in this cancer type promotes progression and spinal metastasis by activating glutamine-dependent mTOR signaling. nih.gov In clear cell renal cell carcinoma (ccRCC), LAPTM5 has been reported to function as an oncogene, promoting cell proliferation and invasion. researchgate.net

Conversely, in bladder cancer, while high expression is noted in tissues, the downregulation of LAPTM5 leads to suppressed proliferation and metastasis. researchgate.netspandidos-publications.com In some contexts, elevated LAPTM5 in immune cells can impair antigen presentation, leading to immune escape and promoting tumor progression. researchgate.netnih.gov

LAPTM5 has been shown to influence cell cycle progression in certain cancers. In bladder cancer cells, the downregulation of LAPTM5 leads to a significant delay in the growth rate by inducing cell cycle arrest at the G0/G1 phase. researchgate.netspandidos-publications.com This effect is associated with a reduction in the levels of proteins that regulate this phase, such as cyclin A1/2, cyclin D1, and CDK2/4. spandidos-publications.com The deactivation of the ERK1/2 and p38 MAPK pathways is thought to be the mechanism through which decreased LAPTM5 inhibits proliferation and induces this cell cycle arrest. researchgate.net In contrast, in some solid tumors, elevated LAPTM5 expression is associated with an inability to block the G0/G1 stage, thereby affecting the cell cycle. researchgate.netnih.gov

LAPTM5 plays a critical role in the development of drug resistance in multiple myeloma (MM), a type of hematological cancer. researchgate.netnih.gov Specifically, it has been implicated in conferring resistance to Venetoclax, a BCL-2 inhibitor. researchgate.netnih.gov Studies have shown that LAPTM5 is upregulated in relapsed and Venetoclax-resistant multiple myeloma cells. researchgate.netresearchgate.net

The mechanism behind this resistance involves the enhancement of autophagy. researchgate.netnih.gov LAPTM5 facilitates autophagic flux, which is the entire process of autophagy, including the fusion of autophagosomes with lysosomes. researchgate.net This enhanced cellular process helps the cancer cells survive the stress induced by chemotherapy. researchgate.net Therefore, targeting LAPTM5 could be a potential strategy to overcome Venetoclax resistance in multiple myeloma. nih.gov

Organ-Specific Metastasis (e.g., lung-specific metastasis in renal cancer)

Recent research has identified LAPTM5 as a key promoter of lung-specific metastasis in renal cancer. nih.govrepec.org This occurs through a mechanism where LAPTM5 facilitates the degradation of the bone morphogenetic protein receptor type 1A (BMPR1A). nih.govrepec.org

Normally, bone morphogenetic proteins (BMPs) derived from the lung can inhibit the self-renewal and cancer stem cell-like properties of renal cancer cells. nih.govrepec.org However, LAPTM5 interferes with this process. It recruits an E3 ubiquitin ligase called WWP2, which then targets BMPR1A for ubiquitination and subsequent degradation within the lysosomes. nih.govrepec.org This degradation of BMPR1A effectively blocks the anti-metastatic signals from the lung-derived BMPs, thereby promoting the survival and proliferation of cancer cells in the lung environment. nih.govrepec.org

Studies have shown that elevated expression of LAPTM5 in lung metastases is a common finding across multiple types of cancer, suggesting its broader role in this process. nih.govrepec.org Consequently, LAPTM5 expression is being investigated as a potential independent predictor of lung metastasis in patients with renal cancer. nih.govrepec.org The lysosomal inhibitor chloroquine (B1663885) has been shown to restore the expression of BMPR1A, highlighting a potential therapeutic avenue. nih.govrepec.org

Table 1: Role of LAPTM5 in Lung-Specific Metastasis of Renal Cancer

Molecule Function in Metastasis Mechanism of Action
LAPTM5 Promotes lung-specific metastasis Recruits WWP2 to mediate the degradation of BMPR1A nih.govrepec.org
BMPR1A Inhibits cancer cell self-renewal Receptor for lung-derived BMPs that suppress cancer stem cell traits nih.govrepec.org
WWP2 E3 ubiquitin ligase Binds to BMPR1A, leading to its ubiquitination and lysosomal degradation nih.govrepec.org
BMPs Inhibit metastasis Lung-derived proteins that signal through BMPR1A to suppress cancer cell growth nih.govrepec.org

Autoimmune Disorders (mechanistic associations)

LAPTM5 is implicated in the regulation of immune responses and has been linked to autoimmune disorders. nih.govontosight.ai It is preferentially expressed in immune cells and plays a role in both the adaptive and innate immune systems. ontosight.ainih.gov

In B cells, LAPTM5 is involved in the elimination of autoreactive immature B cells, a critical process for maintaining self-tolerance. pnas.org It achieves this by causing the internalization of the B cell receptor (BCR), which reduces downstream signaling. pnas.org Additionally, LAPTM5 targets the E3 ubiquitin ligase WWP2 for lysosomal degradation. pnas.org This leads to an accumulation of its substrate, PTEN, which in turn suppresses the pro-survival AKT signaling pathway. pnas.org A deficiency in LAPTM5 can lead to enhanced B cell activation and an increase in the production of autoantibodies, which can contribute to the development of autoimmune diseases. pnas.org

Polymorphisms in the LAPTM5 gene have been associated with an increased risk for developing autoimmune disorders like rheumatoid arthritis. ontosight.ai Furthermore, insufficient or abnormal expression of LAPTM5 in peripheral blood mononuclear cells has been connected to systemic lupus erythematosus. maayanlab.cloud In macrophages, LAPTM5 acts as a positive regulator of inflammatory signaling pathways, which are often dysregulated in autoimmune conditions. nih.gov

Viral Infectivity (e.g., HIV in macrophages)

LAPTM5 plays a significant role in the context of viral infections, particularly with the Human Immunodeficiency Virus (HIV). nih.govnih.gov It acts as a host restriction factor, meaning it can inhibit the infectivity of HIV particles, especially in macrophages. nih.gov

The primary mechanism by which LAPTM5 restricts HIV-1 is by targeting the viral envelope glycoproteins for degradation in the lysosomes. nih.gov This action reduces the infectivity of the newly produced virions. nih.gov However, HIV has evolved a countermeasure to this restriction. The HIV-1 accessory protein, Vpr, counteracts the effect of LAPTM5 by triggering its degradation. nih.gov This degradation is mediated by the DCAF1 protein, which is part of a ubiquitin ligase complex. nih.gov

The expression of LAPTM5 is notably high in macrophages but not in CD4+ T lymphocytes, which helps explain why the Vpr protein is particularly important for enhancing HIV-1 infection in macrophages. nih.gov In the absence of Vpr, silencing LAPTM5 has been shown to mimic the enhancing effect of Vpr on HIV-1 infection. nih.gov Conversely, Vpr does not enhance infection when LAPTM5 is absent. nih.gov This interplay has also been observed in dendritic cells, where Vpr also promotes LAPTM5 degradation to facilitate HIV-1 infection. asm.org

Table 2: LAPTM5 and HIV-1 Infectivity in Macrophages

Component Role in HIV-1 Infection Interaction
LAPTM5 Host restriction factor; inhibits virion infectivity Transports HIV-1 envelope glycoproteins to lysosomes for degradation nih.gov
HIV-1 Vpr Viral accessory protein; enhances infection Counteracts LAPTM5 by triggering its degradation via DCAF1 nih.gov
DCAF1 Ubiquitin ligase component Mediates the Vpr-induced degradation of LAPTM5 nih.gov
HIV-1 Envelope Glycoproteins Essential for viral entry into host cells Targeted by LAPTM5 for lysosomal degradation nih.gov

Kidney Injury and Fibrosis

LAPTM5 has been identified as a contributor to the progression of chronic kidney disease (CKD) through its role in tubular senescence, kidney injury, and fibrosis. nih.govresearchgate.net

Studies have shown that the expression of LAPTM5 is significantly increased in the kidney tubules of mice with various models of CKD, including those induced by aristolochic acid nephropathy, ischemia/reperfusion injury, and unilateral ureter obstruction. nih.govresearchgate.net A higher expression of LAPTM5 has also been observed in the tubules of human patients with CKD, and its levels correlate with the extent of kidney fibrosis and tubular senescence. nih.govresearchgate.net

Mechanistically, LAPTM5 contributes to tubular senescence by regulating the WWP2/Notch1 intracellular domain (NICD1) signaling pathway. nih.govresearchgate.net LAPTM5 mediates the lysosomal degradation of the E3 ubiquitin ligase WWP2. nih.govresearchgate.net This action inhibits the ubiquitination of NICD1, leading to its accumulation and subsequent cellular senescence in tubular epithelial cells. nih.govresearchgate.net

Deletion of Laptm5 specifically in the tubules of aged mice has been shown to inhibit the senescence of tubular epithelial cells and reduce tubulointerstitial fibrosis. nih.govresearchgate.net Furthermore, a deficiency in Laptm5 can ameliorate kidney injury and tubular senescence in mouse models of CKD. nih.govresearchgate.net These findings suggest that targeting LAPTM5 could be a potential therapeutic strategy to mitigate kidney injury and fibrosis in CKD. nih.govresearchgate.net

Advanced Research Methodologies and Model Systems in Laptm5 Studies

Genetic Manipulation Techniques (Knockdown, Knockout, Overexpression)

Genetic manipulation techniques are fundamental to understanding the function of LAPTM5 by observing the effects of its altered expression.

Knockdown: Short hairpin RNA (shRNA) and small interfering RNA (siRNA) have been employed to transiently reduce LAPTM5 expression. In the RAW264.7 macrophage cell line, LAPTM5 knockdown resulted in reduced activation of NF-κB and MAPK signaling pathways. nih.govnih.gov Similarly, in in vitro models of cerebral ischemia-reperfusion, LAPTM5 knockdown in primary neurons aggravated inflammation and apoptosis. nih.govnih.gov

Knockout (KO): The development of LAPTM5 knockout mice has been crucial for in vivo studies. These mice have been instrumental in demonstrating that the absence of LAPTM5 exacerbates brain damage, inflammation, and neurological dysfunction in models of transient middle cerebral artery occlusion (tMCAO). nih.govresearchgate.net Macrophages from LAPTM5-/- mice also showed reduced inflammatory responses. nih.gov

Overexpression: To study the effects of increased LAPTM5 levels, researchers have used adenoviral vectors (Ad-LAPTM5) and plasmid transfections. Overexpression of LAPTM5 in cancer cell lines, such as esophageal squamous cell carcinoma and non-small cell lung cancer cells, was found to induce lysosomal cell death. nih.gov In primary neurons, LAPTM5 overexpression mitigated the detrimental effects of oxygen-glucose deprivation/reperfusion. nih.govnih.gov Similarly, adenovirus-mediated hepatic overexpression of LAPTM5 in mouse models of non-alcoholic steatohepatitis (NASH) ameliorated disease symptoms. nih.gov Ectopic expression in HeLa cells has also been used to study its localization and induction of apoptosis. nih.govplos.org

TechniqueModel SystemKey FindingReference
Knockdown (shRNA/siRNA)RAW264.7 macrophages, Primary neuronsReduced inflammatory signaling; Aggravated neuronal apoptosis. nih.govnih.govnih.govnih.gov
Knockout (KO)Murine models (tMCAO)Exacerbated cerebral ischemia-reperfusion injury. nih.govresearchgate.net
Overexpression (Adenovirus/Plasmid)Cancer cell lines, Primary neurons, Murine models (NASH)Induced cancer cell death; Protected neurons from injury; Ameliorated NASH. nih.govnih.govnih.govnih.gov

Proteomics and Interactomics Approaches (e.g., IP-Mass Spectrometry, Yeast Two-Hybrid)

Identifying the binding partners of LAPTM5 is key to understanding its molecular pathways.

Immunoprecipitation-Mass Spectrometry (IP-MS): This unbiased approach has been used to identify novel LAPTM5 interactors. In one study, LAPTM5 was identified as a binding partner of the antigen-presenting molecule CD1e in M10 melanoma cells through immunoadsorption of CD1e followed by LC/MS/MS analysis. nih.gov

Yeast Two-Hybrid (Y2H): The Y2H system, a genetic method for detecting binary protein-protein interactions, identified the ubiquitin-editing enzyme A20 as an interactor with the C-terminus of LAPTM5. nih.gov This interaction is significant for LAPTM5's role in regulating inflammatory signaling.

Database Prediction: Computational tools like the STRING database have been used to predict potential interacting partners of LAPTM5, such as WDFY4, which were subsequently validated by experimental methods. researchgate.net

Live-Cell Imaging and Confocal Microscopy for Trafficking Studies

Visualizing the subcellular localization and movement of LAPTM5 provides insight into its function within the endo-lysosomal system.

Confocal Microscopy: This technique has been extensively used to determine the subcellular localization of LAPTM5. In HeLa and M10 cells, ectopically expressed LAPTM5, often tagged with fluorescent proteins like GFP or EYFP, has been shown to localize to lysosomes and late endosomal compartments, co-localizing with markers like LAMP1. nih.govnih.govnih.gov Immunofluorescence co-localization has also been used to validate interactions, for instance, showing that a fraction of A20 co-localizes with LAPTM5 in intracellular vesicles. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET, combined with fluorescence lifetime imaging microscopy (FLIM), has provided in vivo evidence of the direct interaction between CD1e and LAPTM5. By tagging the proteins with mCherry and EYFP, researchers could measure the energy transfer that occurs only when the two proteins are in very close proximity within living cells. nih.gov

Biochemical Assays for Protein Activity and Interaction Analysis (e.g., Co-IP, Western Blotting)

Biochemical assays are the workhorse for validating protein interactions and assessing protein expression levels.

Co-immunoprecipitation (Co-IP): Co-IP is a widely used method to confirm protein-protein interactions within a cellular context. It has been used to validate the interaction between LAPTM5 and several key partners, including A20 in HEK293T cells, CD1e in M10 cells, and the E3 ubiquitin ligase NEDD4L. nih.govnih.govnih.gov The interaction with apoptosis signal-regulating kinase 1 (ASK1) was also confirmed using this method. nih.gov

Western Blotting: This technique is ubiquitously used in LAPTM5 research to quantify its protein levels. It is essential for confirming the success of knockdown, knockout, and overexpression experiments. nih.govplos.org Western blotting is also used to analyze the downstream effects of LAPTM5 modulation, such as changes in the phosphorylation status of signaling proteins like p65 (NF-κB), JNK, and p38 in the MAPK pathway. nih.govnih.gov

GST Pull-Down Assays: These in vitro assays are used to confirm direct protein-protein interactions. For example, a GST-tagged C-terminus of LAPTM5 was shown to pull down endogenous A20 from RAW264.7 cell lysates, and a direct interaction was confirmed using purified recombinant proteins. nih.gov This method also helped demonstrate the interaction between LAPTM5 and NEDD4L. nih.gov

In Vitro Cellular Models

A wide range of cell lines and primary cells have been utilized to dissect the function of LAPTM5 in different biological contexts.

Cell TypeExample Cell Line / ModelArea of StudyReference
MacrophagesRAW264.7Inflammatory signaling (TLR, TNF receptor), NF-κB/MAPK activation nih.govnih.gov
Human Embryonic KidneyHEK293, HEK293TCo-IP validation of protein interactions, adenovirus production nih.govnih.govresearchgate.net
Cancer CellsHeLa, KYSE170, NCI-H460, Neuroblastoma linesInduction of lysosomal cell death, apoptosis, subcellular localization nih.govnih.govnih.gov
Immature B-lymphocytesWEHI231Regulation of B-cell receptor signaling researchgate.net
HepatocytesPrimary hepatocytes, L02Lipid deposition, inflammation in NASH models nih.gov
NeuronsPrimary neuronsNeuronal inflammation and apoptosis in ischemia-reperfusion models nih.govnih.gov
Myeloid LeukemiaU937, HL-60Expression during monocyte/macrophage differentiation plos.org

In Vivo Murine Models

To understand the physiological relevance of LAPTM5, several mouse models have been developed and studied.

LAPTM5-deficient mice (LAPTM5-/-): These knockout mice have been crucial in defining the in vivo function of LAPTM5. Studies using these mice have shown that LAPTM5 deficiency leads to increased levels of the A20 protein in macrophages. nih.gov In disease models, these mice displayed more severe outcomes, indicating a protective role for LAPTM5.

Transient Middle Cerebral Artery Occlusion (tMCAO) Models: To study stroke, LAPTM5-/- mice were subjected to tMCAO, a model for cerebral ischemia-reperfusion injury. The knockout mice exhibited larger infarct sizes, more significant brain edema, and worse neurological dysfunction compared to wild-type controls, highlighting LAPTM5's neuroprotective role. nih.govresearchgate.net

Non-alcoholic Steatohepatitis (NASH) Models: The role of LAPTM5 in metabolic disease was investigated using diet-induced NASH models (e.g., high-fat, high-cholesterol diet or methionine- and choline-deficient diet). Hepatocyte-specific deletion of LAPTM5 exacerbated liver damage, inflammation, and metabolic disorders, while adenovirus-mediated overexpression of LAPTM5 in the liver of NASH mice alleviated these symptoms. nih.gov

Transcriptomics and Gene Expression Profiling (e.g., RNA sequencing, qPCR)

Analyzing the expression of the LAPTM5 gene at the mRNA level provides insights into its regulation and serves as a valuable correlative measure in functional studies.

RNA sequencing (RNA-seq): This high-throughput method has been used for unbiased, comprehensive transcriptome profiling. In the context of cerebral ischemia-reperfusion injury, RNA-seq analysis helped identify the ASK1-JNK/p38 pathway as being significantly altered by LAPTM5 deficiency. nih.gov RNA-seq data from human patients has also identified LAPTM5 as a potential biomarker in hypertensive patients with left ventricular hypertrophy. nih.gov

Quantitative Real-Time PCR (qPCR): RT-qPCR is routinely used to validate RNA-seq findings and to quantify LAPTM5 mRNA levels in various experimental conditions. For example, it was used to confirm the downregulation of LAPTM5 mRNA during cerebral I/R injury both in vivo and in vitro. nih.gov It has also been used to show that while LPS stimulation downregulates LAPTM5 protein in macrophages, its mRNA levels remain unchanged, suggesting post-transcriptional regulation. nih.gov

Future Directions and Unanswered Questions in Laptm5 Protein Research

Elucidation of Novel LAPTM5 Interacting Partners and Substrates

A crucial area of future investigation is the identification of the full spectrum of LAPTM5's interacting partners and substrates. While interactions with members of the Nedd4 family of E3 ubiquitin ligases, such as Nedd4 and ITCH, are established and known to be important for its lysosomal sorting and degradation, a comprehensive understanding of its interactome is lacking. pnas.orgnih.govscholaris.ca

Recent studies have begun to unravel novel binding partners. For instance, LAPTM5 has been shown to interact with the E3 ubiquitin ligase WW domain-containing protein 2 (WWP2), promoting its lysosomal degradation and subsequently stabilizing its substrate, PTEN. pnas.org Another identified partner is the lipid antigen-presenting molecule CD1e. plos.org Proteomics analyses of cells overexpressing LAPTM5 have revealed a host of differentially expressed proteins involved in cell growth and death, protein folding, sorting, and degradation, as well as signal transduction, suggesting a broad network of interactions. pnas.org

Future research should employ advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) and proximity-dependent biotinylation (BioID), to systematically map the LAPTM5 interactome in various cell types and under different physiological and pathological conditions. Identifying these partners will be instrumental in uncovering the novel pathways and cellular processes regulated by LAPTM5.

Table 1: Known and Potential Interacting Partners of LAPTM5

Interacting PartnerFunction of InteractionSupporting Evidence
Nedd4 Mediates lysosomal sorting of LAPTM5. pnas.orgnih.govscholaris.caCo-immunoprecipitation, functional assays showing altered LAPTM5 localization with Nedd4 disruption. scholaris.ca
ITCH Regulates proteasomal degradation of LAPTM5. nih.govFunctional assays showing LAPTM5 accumulation upon ITCH inhibition. nih.gov
WWP2 LAPTM5 promotes WWP2 lysosomal degradation. pnas.orgProteomics, co-immunoprecipitation, and functional assays demonstrating PTEN stabilization. pnas.org
CD1e Co-localization and interaction in trans-Golgi and endosomal compartments. plos.orgCo-immunoprecipitation, FRET/FLIM experiments. plos.org
Ubiquitin LAPTM5 contains a ubiquitin-interacting motif (UIM). pnas.orggenenames.orgPreliminary evidence suggests interaction. genenames.org
B-cell receptor (BCR) complex LAPTM5 promotes BCR degradation in the lysosome. aai.orgCo-localization and co-immunoprecipitation studies. aai.org
CD3ζ-chain (TCR component) LAPTM5 promotes its lysosomal degradation. aai.orgFunctional assays showing negative regulation of surface TCR expression. creative-biolabs.com
Rac1 LAPTM5 directly binds to Rac1, inhibiting the MEK-ERK1/2 pathway. frontiersin.orgCo-immunoprecipitation and functional studies in cardiac hypertrophy. frontiersin.org
Cell Division Cycle 42 (CDC42) LAPTM5 promotes the lysosomal degradation of CDC42. escholarship.orgCo-immunoprecipitation and functional studies in non-alcoholic steatohepatitis (NASH). escholarship.org

Comprehensive Understanding of Context-Dependent Functions and Dual Roles

A significant challenge in LAPTM5 research is its apparent context-dependent and sometimes dual functionality. atomic-lab.org For example, LAPTM5 acts as a negative regulator of T and B cell receptor signaling by promoting their degradation. nih.govoncotarget.com Conversely, in macrophages, it is a positive regulator of proinflammatory signaling pathways, required for the secretion of cytokines in response to Toll-like receptor ligands. nih.govresearchgate.net

Furthermore, its role in cancer is multifaceted. In some cancers, like neuroblastoma and certain lung and esophageal cancers, low LAPTM5 expression is associated with poor prognosis, suggesting a tumor-suppressive role. nih.govresearchgate.net Overexpression in these contexts can induce lysosomal cell death. nih.gov However, in other malignancies, such as breast cancer and clear cell renal cell carcinoma, LAPTM5 appears to promote malignant phenotypes. researchgate.netspandidos-publications.com These discrepancies highlight the need for a deeper understanding of how the cellular environment and the specific cancer type dictate LAPTM5's function. Future studies should focus on dissecting the molecular determinants of these opposing roles, which could involve cell-type-specific interacting partners, post-translational modifications, or differential regulation of its expression.

Detailed Mechanisms of LAPTM5-Mediated Lysosomal Destabilization and Autophagic Regulation

Overexpression of LAPTM5 has been shown to induce non-apoptotic, lysosomal cell death characterized by lysosomal membrane permeabilization (LMP). nih.govnih.gov This leads to the release of lysosomal enzymes, such as cathepsin D, into the cytoplasm. nih.govoncotarget.com Concurrently, LAPTM5-mediated lysosomal destabilization interrupts autophagic flux, resulting in the accumulation of immature autophagic vacuoles and autophagic substrates like p62/SQSTM1 and ubiquitinated proteins. nih.govnih.govaging-us.com

While the outcome of LAPTM5-induced lysosomal dysfunction is documented, the precise molecular mechanisms remain largely unknown. nih.gov It is unclear how the accumulation of LAPTM5 on the lysosomal membrane leads to its destabilization. Future research should investigate whether LAPTM5 alters the lipid composition of the lysosomal membrane, interacts with and inhibits other lysosomal membrane proteins crucial for stability, or forms pores. Understanding how LAPTM5 impairs autophagy is also critical. It is proposed that the lysosomal dysfunction it causes is the primary reason for the interruption of autophagic flux. nih.gov Further studies are needed to determine if LAPTM5 directly interferes with the fusion of autophagosomes with lysosomes or inhibits the activity of lysosomal hydrolases.

Exploring Evolutionary Conservation and Species-Specific Functional Differences

LAPTM5 is an evolutionarily conserved protein, suggesting a fundamental biological role. nih.govgenenames.orgnih.gov However, the extent of functional conservation across different species is not well-defined. While studies in mice have been instrumental in elucidating its role in the immune system and in various disease models, it is important to investigate potential species-specific differences. nih.govpnas.org

Comparative genomic and proteomic analyses across a range of species could reveal conserved functional domains and interacting partners, as well as divergent features that may have evolved to fulfill species-specific needs. Such studies would provide a broader perspective on the fundamental functions of LAPTM5 and could highlight important considerations when translating findings from animal models to human physiology and disease.

Methodological Advancements for Real-Time LAPTM5 Dynamics Studies

Studying the dynamic processes regulated by LAPTM5, such as its trafficking to the lysosome and its role in receptor internalization, requires advanced imaging and analytical techniques. Current knowledge is largely based on static measurements from fixed cells or biochemical assays from cell populations. frontiersin.org

The development and application of new methodologies will be crucial for a more dynamic understanding of LAPTM5 function. This includes the use of live-cell imaging with fluorescently tagged LAPTM5 to track its movement in real-time. Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET) could be employed to study its mobility within membranes and its interactions with other proteins in living cells. plos.org Furthermore, single-cell analysis techniques will be invaluable for dissecting the heterogeneity of LAPTM5 expression and function within a population of cells. frontiersin.org Combining these advanced imaging and single-cell approaches will provide unprecedented insights into the spatio-temporal dynamics of LAPTM5 and its regulatory roles.

Q & A

Q. What is the role of LAPTM5 in immune cell regulation and receptor degradation?

LAPTM5 regulates immune cell activation by promoting lysosomal degradation of surface receptors, such as T cell receptors (TCR) and B cell receptors (BCR). Methodologically, this is studied using LAPTM5 knockout mice, which exhibit hyperactive T cells due to impaired TCR degradation . Co-localization studies (e.g., immunofluorescence) and co-immunoprecipitation (Co-IP) confirm interactions between LAPTM5 and receptors like CD3ζ, while lysosomal inhibitors (e.g., bafilomycin) demonstrate its dependence on lysosomal pathways .

Q. What experimental models are used to study LAPTM5's role in renal pathologies?

Chronic kidney disease (CKD) models, including aristolochic acid nephropathy, bilateral ischemia/reperfusion injury (IRI), and unilateral ureter obstruction (UUO), are employed. Tubule-specific LAPTM5 knockout mice reveal its role in tubular senescence, with histopathology and RNA sequencing used to validate expression changes in proximal and distal tubules .

Q. What methodologies are employed to analyze LAPTM5's prognostic value in cancer research?

Bioinformatics tools like GEPIA, UCSC Xena, and Kaplan-Meier Plotter analyze RNA expression and survival correlations in datasets (e.g., TCGA). For example, LAPTM5 downregulation in esophageal squamous cell carcinoma (ESCC) and non-small cell lung cancer (NSCLC) correlates with poor prognosis, validated via qRT-PCR and Cox regression .

Advanced Research Questions

Q. How does LAPTM5 influence lysosomal function and autophagy in cancer cells?

Overexpression of LAPTM5 reduces lysosomal pH, impairing autophagy (measured by LC3-I/II conversion and lysosomal cathepsin D leakage). In bladder cancer (BCa), LAPTM5 knockdown deactivates ERK1/2 and p38 MAPK pathways, analyzed via phospho-specific antibodies and high-content screening for EMT markers .

Q. What post-translational mechanisms regulate LAPTM5 protein stability?

LAPTM5 is ubiquitinated by E3 ligases ITCH and NEDD4L, targeting it for proteasomal or lysosomal degradation. Inhibitors like MG132 (proteasome) and ammonium chloride (lysosome) stabilize LAPTM5, as shown in RAW264.7 macrophages and hepatocellular carcinoma models .

Q. How does LAPTM5 interact with signaling pathways like MAPK or Wnt/β-catenin in cancer progression?

In breast cancer, LAPTM5 activates Wnt/β-catenin by increasing nuclear β-catenin (confirmed via immunofluorescence and Western blot). In BCa, LAPTM5 knockdown reduces phosphorylated ERK1/2 and p38, analyzed using phospho-antibodies and kinase activity assays .

Q. How does LAPTM5 overexpression induce cell death, and what pathways are involved?

Ectopic LAPTM5 expression in HeLa cells triggers mitochondrial apoptosis via Mcl-1/Bid cleavage, Bak activation, and caspase-3/9 activation. Flow cytometry (Annexin V/PI staining) and Δψm (JC-1 dye) assays confirm apoptosis, while lysosomal destabilization is shown by cathepsin D redistribution .

Q. What is the role of LAPTM5 in metabolic diseases such as non-alcoholic steatohepatitis (NASH)?

LAPTM5 degrades CDC42 via lysosomal pathways, inhibiting MAPK signaling. Hepatocyte-specific LAPTM5 knockout mice exhibit exacerbated NASH, with adenoviral overexpression rescuing steatosis. Co-IP and ubiquitination assays validate LAPTM5-CDC42 interactions and NEDD4L-mediated degradation .

Q. How do genetic alterations in LAPTM5 affect clinical outcomes in cancer patients?

cBioPortal analysis of TCGA data identifies LAPTM5 mutations/deletions in renal carcinoma. Low LAPTM5 mRNA correlates with poor survival in NSCLC (log-rank tests), while methylation-specific PCR links promoter hypermethylation to transcriptional silencing in neuroblastoma .

Q. How is LAPTM5 expression regulated during myeloid cell differentiation?

During TPA-induced monocyte/macrophage differentiation of U937 cells, LAPTM5 mRNA and protein levels increase, monitored via Northern/Western blotting. In contrast, granulocyte differentiation (DMSO-treated HL-60 cells) shows minimal upregulation, suggesting lineage-specific regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.